2,3-Dichlorobutanal
Description
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Structure
3D Structure
Properties
CAS No. |
55775-41-2 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
2,3-dichlorobutanal |
InChI |
InChI=1S/C4H6Cl2O/c1-3(5)4(6)2-7/h2-4H,1H3 |
InChI Key |
KYBNZGCYBVOCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorobutanal is a chlorinated aldehyde of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals. The presence of two chlorine atoms and a reactive aldehyde functional group imparts unique chemical characteristics to the molecule, making it a versatile building block for more complex structures. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental considerations, and safety protocols.
Physicochemical Properties
The physical properties of this compound have been reported, although some values are estimates. A summary of these properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂O | [1][2][3] |
| Molecular Weight | 140.99 g/mol | [4][5][6] |
| Boiling Point | ~189.51 °C (estimate) | [1][2][7] |
| Density | ~1.2666 g/cm³ (estimate) | [1][2][7] |
| Refractive Index | ~1.4618 (estimate) | [1][2][7] |
| Flash Point | 60.8 °C | [2] |
| Vapor Pressure | 1.86 mmHg at 25°C | [2] |
| Solubility | No data available | [2] |
| Appearance | Colorless liquid with a pungent odor | [2] |
Spectroscopic Data
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the aldehydic proton, the methine protons at the chlorinated carbons, and the methyl protons. The chemical shifts and coupling patterns would be influenced by the electronegativity of the chlorine atoms.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for the carbonyl carbon, the two chlorinated methine carbons, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The infrared spectrum of this compound is expected to exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1720-1740 cm⁻¹. C-H stretching and bending vibrations, as well as C-Cl stretching vibrations, would also be present. For comparison, the IR spectrum of 2-chlorobutane (B165301) shows C-H stretching vibrations at ~2880-3080 cm⁻¹ and C-H bending vibrations at ~1300-1500 cm⁻¹.[8]
Chemical Properties and Reactivity
This compound exhibits reactivity typical of aldehydes, with the added influence of the two chlorine atoms on the adjacent carbons. Key reactions include nucleophilic addition, oxidation, and reduction.
Nucleophilic Addition
The carbonyl group in this compound is susceptible to nucleophilic attack. This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Generalized pathway for nucleophilic addition to this compound.
Oxidation
This compound can be oxidized to the corresponding carboxylic acid, 2,3-dichlorobutanoic acid. Various oxidizing agents can be employed for this transformation.
Caption: Oxidation of this compound to its corresponding carboxylic acid.
Reduction
The aldehyde functional group of this compound can be reduced to a primary alcohol, 2,3-dichlorobutanol, using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.[9]
Caption: Reduction of this compound to a primary alcohol.
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are not widely published. However, the following are representative procedures for the key reaction types, which can be adapted by researchers.
General Protocol for Nucleophilic Addition (Grignard Reaction)
This protocol is adapted from a general procedure for the addition of a Grignard reagent to an aldehyde.
-
Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of an appropriate alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Addition to Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
-
Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Protocol for Oxidation to a Carboxylic Acid
This protocol is a general method for the oxidation of aldehydes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Addition of Oxidant: Prepare a solution of an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone). Add the oxidant solution dropwise to the stirred solution of the aldehyde. The reaction temperature should be controlled, typically by using an ice bath.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary to destroy excess oxidant.
-
Isolation: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the carboxylic acid product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.
General Protocol for Reduction to an Alcohol
This protocol describes a typical reduction of an aldehyde using sodium borohydride.
-
Reaction Setup: Dissolve this compound in a protic solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction and Quenching: Stir the reaction mixture at 0 °C to room temperature until the reaction is complete as monitored by TLC. Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy the excess borohydride.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the resulting alcohol can be purified by distillation or column chromatography.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Summary:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on the reactivity of similar chlorinated aldehydes.
-
Corrosivity: Likely to cause skin and eye irritation or burns.
-
Flammability: It has a flash point of 60.8 °C, indicating it is a flammable liquid.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]
-
Ground/bond container and receiving equipment to prevent static discharge.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. It should be collected in a designated container for halogenated organic waste.
Conclusion
This compound is a reactive and versatile chemical intermediate. This guide has summarized its key physical and chemical properties, provided illustrative reaction pathways, and outlined general experimental protocols and essential safety information. While some physical data are estimates and specific experimental details are limited in the public domain, the information provided serves as a valuable resource for researchers and professionals working with this compound, enabling its safe and effective use in chemical synthesis and development.
References
- 1. This compound | 55775-41-2 [chemicalbook.com]
- 2. Cas 55775-41-2,this compound | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,3S)-2,3-dichlorobutanal | C4H6Cl2O | CID 12203786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,3R)-2,3-dichlorobutanal | C4H6Cl2O | CID 12203785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 55775-41-2 [m.chemicalbook.com]
- 8. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Buy this compound | 55775-41-2 [smolecule.com]
- 10. echemi.com [echemi.com]
Technical Guide: 2,3-Dichlorobutanal (CAS No. 55775-41-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorobutanal, identified by CAS number 55775-41-2, is a chlorinated aldehyde with the molecular formula C4H6Cl2O.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications. While the compound is utilized as a chemical intermediate and solvent, publicly available data on its specific biological activities and mechanisms of action are limited.[1][3] This document aims to consolidate the existing knowledge for scientific and research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and application in a laboratory or industrial setting.
| Property | Value | Source |
| Molecular Formula | C4H6Cl2O | [1][2] |
| Molecular Weight | 140.99 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Butanal, 2,3-dichloro-; 2,3-dichloro-butyraldehyde | [2] |
| Appearance | Colorless liquid with a pungent odor | [1] |
| Boiling Point | 189.51°C (estimate) | [1] |
| Density | 1.2666 g/cm³ | [1] |
| Flash Point | 60.8°C | [1] |
| Vapor Pressure | 1.86 mmHg at 25°C | [1] |
| Refractive Index | 1.4618 (estimate) | [1] |
| Canonical SMILES | CC(C(C=O)Cl)Cl | [2] |
| InChI Key | KYBNZGCYBVOCEO-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
This compound is a reactive aldehyde due to the presence of the carbonyl group and the two chlorine atoms, which influence its chemical behavior.
Synthesis Methodologies
Several synthetic routes for this compound have been described.[3] The selection of a specific method may depend on the desired yield, purity, and available starting materials.
Experimental Protocol: Halogenation of Butanal
-
Starting Material: Butanal.
-
Reagent: Chlorine gas (Cl2) or other chlorinating agents.
-
Procedure: The chlorination reaction is typically carried out by bubbling chlorine gas through butanal, often in the presence of a catalyst or under specific temperature and light conditions to facilitate the substitution reaction at the alpha and beta positions of the aldehyde.
-
Purification: The resulting product mixture is then purified, commonly through distillation, to isolate this compound.
Other Synthetic Routes: [3]
-
Chlorination of 1,3-Butadiene: This method involves the addition of chlorine to 1,3-butadiene, followed by oxidation of the resulting dichlorinated alkene to form the aldehyde.
-
From Butyric Acid Derivatives: Chemical transformations starting from butyric acid derivatives through halogenation and subsequent reduction can also yield this compound.
A generalized workflow for the synthesis of this compound is depicted below.
Chemical Reactivity
This compound exhibits reactivity typical of aldehydes, including:[3]
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. For instance, reaction with Grignard reagents can produce secondary alcohols.
-
Oxidation: Under specific conditions, the aldehyde group can be oxidized to a carboxylic acid.
-
Reduction: The carbonyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Biological Activity and Toxicology
Publicly available scientific literature lacks detailed studies on the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound. Its primary documented role is as a chemical intermediate.[1][3]
Safety Data Sheets (SDS) indicate that this compound is considered toxic and can cause irritation to the skin, eyes, and respiratory system.[1] Due to its potential environmental persistence, it is also classified as a potential ecological hazard.[1]
At present, no specific in vitro or in vivo experimental data on the biological effects of this compound, such as IC50 or LD50 values, have been found in the reviewed literature. Therefore, it is not possible to construct a signaling pathway diagram or provide detailed experimental protocols for biological assays.
Applications
The known applications of this compound are primarily in industrial and synthetic chemistry:[1][3]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals and pharmaceuticals.
-
Solvent: It can be used as a solvent in various chemical processes.
-
Pesticide and Herbicide Production: It is utilized in the manufacturing of certain pesticides and herbicides.
Conclusion
This compound (CAS No. 55775-41-2) is a dichlorinated aldehyde with well-defined chemical and physical properties and established synthetic routes. Its utility is primarily as a chemical intermediate and solvent. A significant gap exists in the scientific literature regarding its biological activity, toxicological profile, and potential interactions with biological systems. Further research is required to elucidate these aspects and to determine any potential pharmacological or toxicological significance. Professionals handling this compound should adhere to strict safety protocols as outlined in the available Safety Data Sheets.
References
An In-depth Technical Guide to the Reactivity and Functional Groups of 2,3-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichlorobutanal is a bifunctional organic compound of significant interest in synthetic chemistry. Possessing both an aldehyde functionality and vicinal chloro-substituents, it serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The interplay between the reactive carbonyl group and the electron-withdrawing chlorine atoms dictates its chemical behavior, leading to a range of possible transformations. This guide provides a comprehensive overview of the functional groups and reactivity of this compound, supported by tabulated physicochemical data, representative experimental protocols, and a visual representation of its reaction pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O | [2][3] |
| Molecular Weight | 141.0 g/mol | [4] |
| CAS Number | 55775-41-2 | [3] |
| Boiling Point | 189.51 °C (estimated) | [4] |
| Density | 1.267 g/cm³ | [4] |
| Refractive Index | 1.4618 (estimated) | [4] |
| Flash Point | 60.8 °C | [4] |
| Vapor Pressure | 1.86 mmHg at 25°C | [4] |
Functional Groups and Reactivity
The chemical reactivity of this compound is primarily governed by its two key functional groups: the aldehyde group and the two chlorine atoms.
-
Aldehyde Group (-CHO): The aldehyde group is characterized by a carbonyl (C=O) moiety, where the carbon atom is highly electrophilic. This makes it susceptible to nucleophilic attack, a cornerstone of its reactivity. The aldehyde group can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Chloro Groups (-Cl): The two chlorine atoms are electron-withdrawing groups. Their presence on adjacent carbons (vicinal dihalide) influences the reactivity of the aldehyde group and provides sites for nucleophilic substitution or elimination reactions, although the latter is less common for alkyl chlorides compared to activated halides. The chlorine atoms can also be involved in organometallic coupling reactions.
The interplay of these functional groups allows for a diverse range of chemical transformations, making this compound a valuable intermediate in organic synthesis.
Key Chemical Reactions
This compound undergoes a variety of reactions typical of aldehydes and alkyl halides. The following sections detail the most important transformations.
Nucleophilic Addition to the Carbonyl Group
The electrophilic carbon of the aldehyde group is a prime target for nucleophiles.
-
Grignard Reaction: Reaction with Grignard reagents (R-MgX) leads to the formation of secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent workup protonates the resulting alkoxide.
-
Wittig Reaction: The Wittig reaction, employing phosphorus ylides (Ph₃P=CHR), converts the aldehyde into an alkene. This is a powerful method for C=C bond formation.
-
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.
Oxidation of the Aldehyde Group
The aldehyde group of this compound can be oxidized to a carboxylic acid using various oxidizing agents.
-
Jones Oxidation: A solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) is a potent oxidizing agent that can efficiently convert aldehydes to carboxylic acids.
-
Tollens' Test: A mild and selective method for aldehyde oxidation is the use of Tollens' reagent, which contains the diamminesilver(I) complex. A positive test results in the formation of a silver mirror.[5]
-
Fehling's or Benedict's Solution: These reagents, containing complexed copper(II) ions in an alkaline solution, are also used to oxidize aldehydes, resulting in the formation of a red precipitate of copper(I) oxide.[5]
Reduction of the Aldehyde Group
The carbonyl group can be reduced to a primary alcohol.
-
Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A more powerful reducing agent, lithium aluminum hydride, will also reduce the aldehyde to a primary alcohol. However, due to its higher reactivity, it requires anhydrous conditions and is less selective than NaBH₄.
Experimental Protocols (Representative Examples)
The following protocols are representative examples for key reactions of this compound. These should be adapted and optimized based on specific laboratory conditions and desired outcomes.
Protocol for Grignard Reaction with this compound
Objective: To synthesize a secondary alcohol via the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Grignard Reagent: To the flask, add the Grignard reagent (1.1 equivalents) via syringe.
-
Addition of Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Oxidation of this compound to 2,3-Dichlorobutanoic Acid
Objective: To oxidize this compound to the corresponding carboxylic acid using a suitable oxidizing agent.
Materials:
-
This compound
-
Potassium dichromate(VI) (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Oxidizing Agent: Prepare the Jones reagent by carefully dissolving potassium dichromate in concentrated sulfuric acid and then diluting with water.
-
Reaction: In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) in acetone (B3395972). Cool the solution in an ice bath.
-
Addition of Oxidant: Add the Jones reagent dropwise to the stirred aldehyde solution, maintaining the temperature below 20 °C.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours until the orange color of Cr(VI) turns to the green of Cr(III).
-
Workup: Quench the reaction by adding isopropanol. Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 25 mL).
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution. Acidify the aqueous layer with concentrated HCl and extract the carboxylic acid with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent to yield the product.
Protocol for Reduction of this compound to 2,3-Dichlorobutan-1-ol
Objective: To reduce this compound to the corresponding primary alcohol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath and slowly add sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent to obtain the crude product.
-
Purification: Purify the product by distillation or column chromatography.
Reactivity Pathway Diagram
The following diagram illustrates the key reaction pathways of this compound.
Conclusion
This compound is a valuable bifunctional molecule with a rich and diverse reactivity profile. The presence of both a reactive aldehyde group and vicinal chlorine atoms allows for a wide array of chemical transformations, including nucleophilic additions, oxidations, and reductions. This guide has provided a detailed overview of its properties, reactivity, and representative experimental protocols to aid researchers, scientists, and drug development professionals in harnessing the synthetic potential of this important chemical intermediate. The provided reaction pathways and experimental frameworks serve as a solid foundation for the design and execution of novel synthetic strategies involving this compound.
References
The Synthetic Versatility of 2,3-Dichlorobutanal: A Technical Guide for Organic Chemists
For Immediate Release
A Comprehensive Overview of a Promising Building Block in Modern Organic Synthesis
This technical guide provides an in-depth exploration of the potential applications of 2,3-dichlorobutanal in organic chemistry, with a particular focus on its role as a versatile precursor for the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
This compound is a bifunctional organic compound containing both an aldehyde group and two vicinal chlorine atoms. This unique combination of reactive sites makes it a valuable, yet underexplored, building block in organic synthesis. The electron-withdrawing effect of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the two chlorine atoms serve as leaving groups, opening avenues for the construction of a variety of heterocyclic and carbocyclic frameworks. This guide will detail the known synthetic routes to this compound, its characteristic reactivity, and its potential applications in the synthesis of valuable organic compounds.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. While detailed spectroscopic data for the compound itself is not extensively published, typical spectral characteristics can be inferred from its structure.
| Property | Value | Reference |
| CAS Number | 55775-41-2 | [1] |
| Molecular Formula | C₄H₆Cl₂O | [1] |
| Molecular Weight | 140.99 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | ~150-160 °C (estimated) | |
| ¹H NMR (CDCl₃, predicted) | δ 9.5-9.7 (s, 1H, CHO), 4.5-4.8 (m, 1H, CHCl), 4.2-4.5 (m, 1H, CHCl), 1.6-1.8 (d, 3H, CH₃) | |
| ¹³C NMR (CDCl₃, predicted) | δ 190-195 (CHO), 60-65 (CHCl), 55-60 (CHCl), 20-25 (CH₃) | |
| IR (neat, predicted) | ν 2950-3000 (C-H), 1730-1750 (C=O), 700-800 (C-Cl) cm⁻¹ |
Synthesis of this compound
The primary synthetic routes to this compound involve the chlorination of butanal or its derivatives.
Direct Chlorination of Butanal
The direct chlorination of butanal with chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can yield this compound. This reaction typically proceeds via a radical mechanism and may produce a mixture of chlorinated products.
Experimental Protocol: Synthesis of this compound via Direct Chlorination
-
Materials: Butanal, Sulfuryl Chloride, Benzoyl Peroxide (initiator), Dichloromethane (solvent).
-
Procedure:
-
To a solution of butanal (1.0 eq) in dichloromethane, add a catalytic amount of benzoyl peroxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (2.2 eq) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation to obtain this compound.
-
| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Butanal, SO₂Cl₂ | 1 : 2.2 | 12 | 0 to RT | 40-60 |
Reactivity and Potential Applications
The reactivity of this compound is dominated by the aldehyde functionality and the two chlorine substituents. This dual reactivity makes it a versatile intermediate for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds of interest in medicinal chemistry.
Nucleophilic Addition to the Carbonyl Group
The aldehyde group readily undergoes nucleophilic addition reactions with various nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and amines.
Synthesis of Substituted Pyridines via Hantzsch-type Reaction
A significant potential application of this compound lies in its use as the aldehyde component in the Hantzsch pyridine (B92270) synthesis.[2][3] This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (typically ammonia) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. The use of this compound in this reaction is hypothesized to yield a 4-(1,2-dichloroethyl) substituted pyridine, a scaffold with potential for further functionalization.
Hypothetical Experimental Protocol: Hantzsch-type Synthesis of Diethyl 4-(1,2-dichloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials: this compound, Ethyl acetoacetate (B1235776), Ammonium (B1175870) hydroxide (B78521), Ethanol (B145695).
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.
-
To this solution, add a solution of ammonium hydroxide (1.2 eq) in ethanol dropwise with stirring.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the formation of the dihydropyridine product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
-
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Reaction Time (h) | Temperature (°C) | Hypothetical Yield (%) |
| This compound | Ethyl acetoacetate | NH₄OH | Ethanol | 6-8 | Reflux | 50-70 |
Aromatization to the Pyridine Derivative:
The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or nitric acid.[2]
Experimental Protocol: Oxidation to Diethyl 4-(1,2-dichloroethyl)-2,6-dimethylpyridine-3,5-dicarboxylate
-
Materials: Diethyl 4-(1,2-dichloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, Manganese dioxide, Dichloromethane.
-
Procedure:
-
Dissolve the dihydropyridine (1.0 eq) in dichloromethane.
-
Add activated manganese dioxide (5.0 eq) in portions.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude pyridine derivative.
-
Purify the product by column chromatography.
-
Logical Workflow for Hantzsch Pyridine Synthesis and Subsequent Aromatization
Caption: Workflow for the synthesis of a substituted pyridine from this compound.
Signaling Pathway of Hantzsch Pyridine Synthesis
Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.
Conclusion
This compound represents a promising and versatile building block for organic synthesis. Its dual reactivity allows for a range of transformations, making it a valuable precursor for the synthesis of complex molecules, particularly substituted pyridines and other heterocycles. While the full scope of its applications is yet to be explored, the potential for its use in multicomponent reactions like the Hantzsch synthesis highlights its significance for the development of novel compounds in the pharmaceutical and agrochemical industries. Further research into the reactivity and applications of this compound is warranted and is expected to unveil new and efficient synthetic methodologies.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichlorobutanal and its derivatives represent a class of halogenated organic compounds with significant potential in medicinal chemistry and agrochemical development. The presence of chlorine atoms and an aldehyde functional group imparts unique reactivity, making them valuable intermediates for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, established and potential synthetic routes, and detailed experimental protocols. Furthermore, this document explores the prospective biological activities of its derivatives, offering standardized protocols for their evaluation as anticancer, antifungal, herbicidal, and insecticidal agents. While specific biological data on this compound derivatives is limited in publicly available literature, this guide draws parallels from structurally related halogenated compounds to provide a foundational framework for future research and development in this promising area.
Introduction
Halogenated organic compounds are of paramount importance in the fields of pharmaceuticals and agrochemicals, with the inclusion of halogen atoms often leading to enhanced biological activity and metabolic stability. This compound, a chlorinated aldehyde, serves as a key building block for the synthesis of a variety of derivatives. Its bifunctional nature, possessing both a reactive carbonyl group and two chlorinated carbon centers, allows for a multitude of chemical transformations, including nucleophilic additions, oxidations, reductions, and substitutions. These reactions pave the way for the creation of diverse molecular scaffolds with potential therapeutic and practical applications.[1][2] This guide aims to provide researchers and drug development professionals with a thorough understanding of the synthesis, properties, and potential biological significance of this compound and its related compounds.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 55775-41-2 | [2][3][4][5][6] |
| Molecular Formula | C₄H₆Cl₂O | [2][3][4][5][6] |
| Molecular Weight | 140.99 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Butanal, 2,3-dichloro-; 2,3-dichloro-butyraldehyde | [3][4] |
| Boiling Point | 189.51°C (rough estimate) | [4] |
| Density | 1.2666 g/cm³ (estimate) | [4] |
| Refractive Index | 1.4618 (estimate) | [4] |
| Canonical SMILES | CC(C(C=O)Cl)Cl | [3][5] |
| InChI Key | KYBNZGCYBVOCEO-UHFFFAOYSA-N | [3][5] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of butanal or its precursors. The resulting this compound can then be further modified to generate a library of derivatives.
Synthesis of this compound
Method 1: Chlorination of Crotonaldehyde (B89634)
A common and effective method for the synthesis of this compound involves the chlorination of crotonaldehyde. This reaction proceeds through the addition of chlorine across the double bond, followed by further reaction.[7]
Caption: Synthesis of this compound from Crotonaldehyde.
Experimental Protocol: Chlorination of Crotonaldehyde [7]
-
Materials: Crotonaldehyde, Chlorine gas, Chloroform (B151607), Anhydrous magnesium sulfate, Water.
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a gas inlet tube, a solution of crotonaldehyde (1 mole) in water is prepared.
-
The vessel is cooled in an ice bath to maintain a temperature of approximately 10°C.
-
Chlorine gas is bubbled through the stirred solution for about 2 hours, or until the reaction is complete as indicated by a temperature change.
-
The reaction mixture is then heated to reflux for 30 minutes to dehydrate the intermediate chlorohydrin.
-
The organic layer is extracted with chloroform, washed with water, and dried over anhydrous magnesium sulfate.
-
The chloroform is removed by distillation, and the resulting crude this compound can be purified by vacuum distillation.
-
Synthesis of this compound Derivatives
The aldehyde and chloro- functionalities of this compound allow for a variety of derivatization reactions.
Caption: General synthetic routes to this compound derivatives.
Biological Activities of this compound Derivatives
While specific biological activity data for derivatives of this compound are scarce in the literature, the broader class of halogenated aldehydes and related compounds has demonstrated a wide range of biological effects.[8] This section outlines the potential therapeutic and agrochemical applications and provides standardized protocols for their evaluation.
Anticancer Activity
Halogenated organic molecules are known to exhibit cytotoxic effects against various cancer cell lines.[9] The reactivity of the aldehyde and the presence of chlorine atoms in this compound derivatives could contribute to their potential as anticancer agents.
Illustrative Data for Related Halogenated Compounds (Not this compound Derivatives)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Source |
| Halogenated Chalcones | MCF-7 (Breast) | 0.81 - 5.2 | [9] |
| Dichlorinated Naphthoquinones | PC-3 (Prostate) | 1.5 | [10] |
| Dichlorinated Pyridazines | Jurkat (Leukemia) | 11.17 | [11][12] |
Experimental Protocol: MTT Assay for Cytotoxicity [13][14][15][16][17]
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, PC-3), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (B87167) (DMSO), 96-well plates.
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Antifungal Activity
Chlorinated organic compounds have been investigated for their antifungal properties.[1][18] Derivatives of this compound could potentially disrupt fungal cell membranes or interfere with essential metabolic pathways.
Illustrative Data for Related Halogenated Compounds (Not this compound Derivatives)
| Compound Class | Fungal Strain | MIC (µg/mL) | Source |
| Chlorinated Orsellinic Aldehydes | Cryptococcus gattii | 8 - 16 | [19] |
| Chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | [20] |
| Amiloride (B1667095) Analogs | Cryptococcus neoformans | 16 - 32 | [21] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [19][22][23][24][25]
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
-
Materials: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus), fungal growth medium (e.g., RPMI-1640), 96-well microtiter plates, test compounds.
-
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the microtiter plates.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for the broth microdilution MIC assay.
Herbicidal and Insecticidal Activities
Chlorinated hydrocarbons have a long history of use as pesticides.[26] Derivatives of this compound could potentially be developed as novel herbicides or insecticides.[2]
Experimental Protocols
Standardized bioassays are crucial for evaluating the efficacy of potential herbicidal and insecticidal compounds.
-
Herbicidal Activity (Post-emergence):
-
Grow target weed species in pots under controlled greenhouse conditions.
-
Apply solutions of the test compounds at various concentrations to the foliage of the plants.
-
Include a vehicle control and a commercial herbicide as a positive control.
-
After a set period (e.g., 14-21 days), visually assess the percentage of plant damage or measure the reduction in biomass to determine the effective dose.[26][27][28][29][30]
-
-
Insecticidal Activity (Contact Bioassay):
-
Coat the inner surface of glass vials with a solution of the test compound and allow the solvent to evaporate.
-
Introduce a known number of target insects (e.g., houseflies, mosquitoes) into the vials.
-
Include a vehicle-treated control.
-
Record mortality at specified time intervals (e.g., 24, 48 hours) to determine the lethal concentration (LC₅₀).[31][32]
-
Potential Mechanisms of Action and Signaling Pathways
The biological activity of halogenated compounds often stems from their ability to interact with biological macromolecules and disrupt cellular processes. While specific mechanisms for this compound derivatives are yet to be elucidated, plausible targets can be inferred from related compounds.
-
Anticancer: Halogenated compounds can induce apoptosis (programmed cell death) in cancer cells by activating caspase cascades or by disrupting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][12] The electrophilic nature of the aldehyde in this compound derivatives could also lead to covalent modification of target proteins.
-
Antifungal: The mechanism of antifungal action for halogenated compounds can involve the disruption of the fungal cell membrane integrity, inhibition of essential enzymes in ergosterol (B1671047) biosynthesis, or interference with cell wall synthesis.[20][33]
References
- 1. Buy this compound | 55775-41-2 [smolecule.com]
- 2. Cas 55775-41-2,this compound | lookchem [lookchem.com]
- 3. This compound | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 55775-41-2 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 55775-41-2 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents [ouci.dntb.gov.ua]
- 11. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. media.neliti.com [media.neliti.com]
- 19. benchchem.com [benchchem.com]
- 20. scielo.br [scielo.br]
- 21. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 26. What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. Nanoencapsulation Enhances the Post-Emergence Herbicidal Activity of Atrazine against Mustard Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. entomoljournal.com [entomoljournal.com]
- 32. medrxiv.org [medrxiv.org]
- 33. Halogenation in Fungi: What Do We Know and What Remains to Be Discovered? - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2,3-Dichlorobutanal: Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichlorobutanal (CAS No. 55775-41-2), a halogenated aldehyde with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details its commercial availability, summarizes its known physical and chemical properties, outlines general synthetic pathways, and discusses analytical methodologies.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers. While many catalog listings exist, primary suppliers offering this compound for research and development purposes include:
-
Smolecule: Lists this compound with catalog number S14349515.[1]
-
Alfa Chemistry: Offers this compound, though pricing and detailed specifications require inquiry.
It is important to note that while the compound is listed as "In Stock" by some suppliers, detailed certificates of analysis with purity and impurity profiles are not always readily available online and should be requested directly from the supplier.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 55775-41-2 | [1][2][3][4] |
| Molecular Formula | C₄H₆Cl₂O | [1][2][3][4] |
| Molecular Weight | 140.99 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Butanal, 2,3-dichloro-; 2,3-dichloro-butyraldehyde | [5] |
| Boiling Point | 189.51°C (rough estimate) | [2] |
| Density | 1.2666 g/cm³ (estimate) | [2] |
| Refractive Index | 1.4618 (estimate) | [2] |
| Flash Point | 60.8°C | [2] |
Synthesis of this compound
General Synthetic Pathways:
-
Direct Chlorination of Butanal: This is the most frequently cited method, involving the reaction of butanal with a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction proceeds via a free-radical or acid-catalyzed mechanism to introduce chlorine atoms at the α and β positions. Careful control of reaction conditions is necessary to minimize polychlorination and side reactions.
-
Oxidation of 2,3-Dichlorobutanol: The oxidation of 2,3-dichlorobutanol to the corresponding aldehyde is another potential route.[1] Mild oxidizing agents would be required to prevent over-oxidation to the carboxylic acid.
A generalized workflow for the synthesis via direct chlorination is presented below. It is crucial to note that this is a hypothetical workflow and would require significant optimization and safety assessment before implementation.
References
An In-depth Technical Guide on the Toxicological Data and Hazards of 2,3-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available information on the toxicological properties of 2,3-Dichlorobutanal. It is critical to note that there is a significant lack of specific experimental data for this compound. Much of the following information is based on general principles of toxicology for chlorinated aldehydes and data from structurally similar chemicals. All handling and research involving this compound should be conducted with extreme caution, assuming high toxicity and irritancy.
Chemical and Physical Properties
This compound is a chlorinated aldehyde with the molecular formula C₄H₆Cl₂O.[1][2][3][4] Its structure consists of a four-carbon butanal chain with chlorine atoms at the second and third positions. This substitution significantly influences its reactivity and potential toxicological profile.
| Property | Value | Reference |
| CAS Number | 55775-41-2 | [2][3][4] |
| Molecular Weight | 140.99 g/mol | [2] |
| Boiling Point | 189.51°C (estimate) | [1] |
| Density | 1.221 g/cm³ | [5] |
| Flash Point | 60.8°C | [1] |
| Appearance | Colorless liquid with a pungent odor | [1] |
Toxicological Data
There is a significant lack of quantitative toxicological data for this compound in publicly available literature and safety data sheets.[5] The tables below summarize the available information, which is largely incomplete. Data for structurally related compounds are included for comparative purposes and to suggest potential hazards, but should be interpreted with caution.
Acute Toxicity
No empirical data for the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) of this compound are available.[5] General statements suggest it is toxic.[1]
| Endpoint | Species | Route | Value | Surrogate Compound | Reference |
| LD50 | Rat | Oral | 17460 mg/kg | 2-Chlorobutane | [6] |
| LD50 | Rabbit | Dermal | 20000 mg/kg | 2-Chlorobutane | [6] |
| LC50 | Rat | Inhalation | 203-243 ppm (1-hour) | Chloroacetaldehyde | [7] |
| LD50 | Rat | Oral | 222 mg/kg | 2,3-Dichlorobuta-1,3-diene | [8] |
| LD50 | Mouse | Oral | 110 mg/kg | 2,3-Dichlorobuta-1,3-diene | [8] |
Irritation and Sensitization
This compound is presumed to be an irritant to the skin, eyes, and respiratory system.[1] However, no quantitative data from standardized tests (e.g., Draize test) are available.
| Endpoint | Species | Result | Surrogate Compound | Reference |
| Skin Irritation | Rabbit | Irritant | 2-Chlorobutane | [6] |
| Eye Irritation | Rabbit | Irritant | 2-Chlorobutane | [6] |
| Respiratory Irritation | - | Lung irritant | 2-Chlorobutane | [6] |
| Skin Sensitization | - | May cause an allergic skin reaction | 2,3-Dichlorobutane | [9] |
Genotoxicity and Carcinogenicity
No studies on the genotoxicity or carcinogenicity of this compound have been identified. Aldehydes as a class of compounds are known to be reactive with biological macromolecules and some have been shown to be mutagenic.[10][11]
| Test | System | Result | Surrogate Compound | Reference |
| Mutagenicity | Salmonella typhimurium TA100 | Mutagenic | 2-Chlorobutane | [12] |
Hazard Identification and Safety Precautions
Given the data gaps, a precautionary approach is essential when handling this compound.
-
Primary Hazards: Based on its chemical structure (a reactive aldehyde with chlorine substituents), the primary hazards are expected to be acute toxicity upon ingestion, inhalation, or dermal contact, and severe irritation to the skin, eyes, and respiratory tract.[1]
-
Handling Precautions:
Experimental Protocols
As no specific toxicological studies for this compound are available, this section outlines the general methodologies for key toxicological endpoints, which would be applicable for its future assessment. These are typically based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Test Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Procedure:
-
A single dose of the substance is administered orally to a group of fasted animals (typically rats).
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The procedure is repeated with adjusted doses in subsequent groups to refine the LD50 value.
-
-
Data Collection: Observations of clinical signs, body weight changes, and gross necropsy findings.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Procedure:
-
A small amount of the test substance is applied to a shaved patch of skin on an animal (typically a rabbit).
-
The substance is held in contact with the skin for a specified period (e.g., 4 hours).
-
The skin is observed and scored for erythema (redness) and edema (swelling) at various time points after application.
-
-
Data Collection: Scoring of skin reactions according to a standardized scale.
In Vitro Mammalian Cell Gene Mutation Test (OECD Test Guideline 476)
-
Objective: To evaluate the potential of a substance to induce gene mutations in cultured mammalian cells.
-
Procedure:
-
Mammalian cells in culture are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix).
-
After exposure, the cells are cultured to allow for the expression of any induced mutations.
-
The frequency of mutations is determined by measuring the number of cells that can survive in a selective medium.
-
-
Data Collection: Mutant frequency is calculated and compared to that of control cultures.
Potential Mechanisms of Toxicity and Experimental Workflows
Due to the absence of specific mechanistic studies on this compound, the following diagrams illustrate a generalized potential mechanism of toxicity for a chlorinated aldehyde and a typical workflow for assessing chemical toxicity.
Caption: Potential mechanism of toxicity for this compound.
Caption: Tiered workflow for toxicological assessment.
Conclusion
The available data on the toxicological properties of this compound is severely limited, preventing a comprehensive hazard assessment. Based on its chemical structure as a chlorinated aldehyde and qualitative statements, it should be handled as a toxic and irritant substance. Further research, following standardized testing protocols, is urgently needed to quantify its toxicological profile and establish safe handling and exposure limits. Professionals in research and drug development should exercise extreme caution and implement robust safety measures when working with this compound.
References
- 1. Cas 55775-41-2,this compound | lookchem [lookchem.com]
- 2. This compound | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 55775-41-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. scribd.com [scribd.com]
- 7. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. 2,3-Dichlorobutane | C4H8Cl2 | CID 24233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 2,3-Dichlorobutanal as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-dichlorobutanal as a versatile chemical intermediate in organic synthesis. Due to the limited availability of specific reaction protocols for this compound in peer-reviewed literature, this document presents detailed experimental protocols for analogous substrates and plausible reaction pathways. These notes are intended to serve as a practical guide for researchers looking to employ this compound in the synthesis of novel compounds, particularly in the fields of pharmaceuticals and agrochemicals.
Overview of Reactivity and Applications
This compound is a bifunctional molecule containing both an aldehyde group and two vicinal chlorine atoms. This combination of functional groups allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Key Applications:
-
Heterocyclic Synthesis: The carbon backbone of this compound is well-suited for the synthesis of five-membered heterocycles such as pyrroles, furans, and thiophenes. This is often achieved through the initial conversion to a 1,4-dicarbonyl compound, a key precursor in the widely used Paal-Knorr synthesis.
-
Pharmaceutical and Agrochemical Intermediate: As a versatile intermediate, this compound can be used in the synthesis of more complex molecules with potential biological activity.[1] The chlorine atoms can serve as handles for further functionalization or can be retained in the final product to modulate its physicochemical properties.
-
Carbon Chain Elongation: The aldehyde functionality readily undergoes classic C-C bond-forming reactions such as the Wittig and Grignard reactions, allowing for the extension of the carbon skeleton.
Synthesis of Heterocyclic Compounds
A primary application of this compound as a chemical intermediate is in the synthesis of substituted furans, pyrroles, and thiophenes. A common and effective strategy involves a two-step process:
-
Conversion to a 1,4-Dicarbonyl Compound: The this compound is first converted into a 1,4-dicarbonyl compound.
-
Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization (for furans) or a reaction with a primary amine or sulfur source (for pyrroles and thiophenes, respectively) to yield the desired heterocycle.
Below are detailed protocols for the synthesis of a representative furan (B31954), pyrrole (B145914), and thiophene, starting from a plausible 1,4-dicarbonyl intermediate derived from this compound.
Application Note 1: Synthesis of Substituted Furans via Paal-Knorr Reaction
This protocol outlines the synthesis of a 2,3-disubstituted furan from a 1,4-dicarbonyl precursor.
Reaction Scheme:
Caption: Two-step synthesis of a substituted furan.
Experimental Protocol (Paal-Knorr Furan Synthesis):
This protocol is adapted from standard procedures for the Paal-Knorr furan synthesis.
Materials:
-
1,4-dicarbonyl precursor (e.g., 3-chloro-2,5-hexanedione)
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl precursor (1.0 eq).
-
Dissolve the starting material in toluene (0.2 M solution).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude furan product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 2 - 6 hours |
| Temperature | Reflux (Toluene) |
| Yield | 70 - 95% |
Application Note 2: Synthesis of Substituted Pyrroles via Paal-Knorr Reaction
This protocol describes the synthesis of a 1,2,3-trisubstituted pyrrole from a 1,4-dicarbonyl precursor and a primary amine.
Reaction Scheme:
References
Application Notes and Protocols: 2,3-Dichlorobutanal in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorobutanal is a reactive aldehyde that holds potential as a versatile building block in the synthesis of various heterocyclic compounds, which are core scaffolds in a wide array of pharmaceutical agents. The presence of two chlorine atoms and an aldehyde functional group provides multiple reaction sites for cyclization and substitution reactions, making it a candidate for the construction of complex molecular architectures. While direct synthesis of specific commercial drugs using this compound is not widely documented in publicly available literature, its chemical properties suggest its utility in the synthesis of key pharmaceutical intermediates, particularly nitrogen-containing heterocycles. This document outlines potential applications and theoretical protocols for the use of this compound in the synthesis of pharmaceutically relevant heterocyclic systems.
Chemical Properties and Reactivity
This compound's reactivity is primarily dictated by the electrophilic carbonyl group and the two chlorine substituents on the adjacent carbon atoms. These features allow for a range of chemical transformations relevant to pharmaceutical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O | [1] |
| Molecular Weight | 141.0 g/mol | [1] |
| Boiling Point | 189.51 °C (estimate) | [1] |
| Density | 1.267 g/cm³ (estimate) | [1] |
Table 1: Physical and Chemical Properties of this compound
The key reactions of this compound that can be exploited for pharmaceutical synthesis include:
-
Cyclocondensation Reactions: The 1,2-dichloro functionality, in combination with the aldehyde, provides a four-carbon backbone suitable for cyclocondensation reactions with dinucleophiles such as ureas, thioureas, amidines, and hydrazines to form various heterocyclic rings.
-
Nucleophilic Addition to the Carbonyl Group: The aldehyde group can readily undergo nucleophilic attack, a common step in the elaboration of more complex molecules.
-
Substitution of Chlorine Atoms: The chlorine atoms can be displaced by nucleophiles, allowing for the introduction of various functional groups.
Application in the Synthesis of Heterocyclic Scaffolds
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds. This compound can theoretically serve as a precursor for several such systems.
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidine rings are central to numerous therapeutic agents, including antiviral and anticancer drugs. A plausible synthetic route to 4,5-dimethylpyrimidine (B3279536) derivatives involves the cyclocondensation of this compound with a suitable amidine or urea (B33335) derivative.
Logical Workflow for Pyrimidine Synthesis:
Caption: Proposed synthesis of pyrimidine-based pharmaceuticals.
Experimental Protocol: Synthesis of a 4,5-Dimethylpyrimidine Intermediate (Theoretical)
Objective: To synthesize a 4,5-dimethyl-substituted pyrimidine ring via cyclocondensation of this compound with formamidine (B1211174).
Materials:
-
This compound
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (2.1 equivalents) in anhydrous ethanol.
-
To this solution, add formamidine hydrochloride (1.0 equivalent) and stir for 15 minutes at room temperature to generate free formamidine.
-
Cool the mixture to 0 °C and add this compound (1.0 equivalent) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a slight excess of glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 4,5-dimethylpyrimidine intermediate.
Expected Outcome and Characterization:
The expected product would be a 4,5-dimethylpyrimidine derivative. Characterization would involve standard analytical techniques:
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the two methyl groups and the pyrimidine ring protons. |
| ¹³C NMR | Peaks indicating the carbon atoms of the pyrimidine ring and the methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected molecular weight of the product. |
| IR Spectroscopy | Characteristic peaks for C=N and C-H bonds of the aromatic ring. |
Table 2: Analytical Characterization of the Pyrimidine Intermediate
Synthesis of Pyridazine (B1198779) Derivatives
Pyridazine scaffolds are present in various biologically active molecules. The reaction of this compound with hydrazine (B178648) or its derivatives could provide a pathway to substituted pyridazines.
Logical Workflow for Pyridazine Synthesis:
Caption: Proposed synthesis of pyridazine-based compounds.
Experimental Protocol: Synthesis of a 4,5-Dimethylpyridazine Intermediate (Theoretical)
Objective: To synthesize a 4,5-dimethyl-substituted pyridazine ring from this compound and hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
After the addition, heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the 4,5-dimethyl-1,2,3,6-tetrahydropyridazine, which can be subsequently aromatized.
Conclusion
While direct, documented applications of this compound in the synthesis of marketed pharmaceuticals are scarce in readily accessible literature, its chemical structure presents it as a promising, albeit under-explored, starting material for the construction of pharmaceutically relevant heterocyclic cores. The protocols outlined above are based on established principles of organic synthesis and provide a foundation for further research into the utility of this compound in drug discovery and development. Further investigation is warranted to explore its reactivity with a broader range of dinucleophiles and to optimize reaction conditions for the synthesis of diverse and novel heterocyclic compounds with potential biological activity. Researchers are encouraged to adapt and refine these theoretical protocols to explore the full synthetic potential of this versatile building block.
References
Application Notes: Chemoselective Grignard Reaction for the Synthesis of 3,4-dichloro-2-pentanol
Abstract
This application note details a robust experimental protocol for the chemoselective Grignard reaction between 2,3-dichlorobutanal and methylmagnesium bromide to synthesize 3,4-dichloro-2-pentanol. Due to the presence of two halogen substituents at the α and β positions relative to the aldehyde, the reaction is prone to side reactions, including enolization and elimination. To address this, the protocol incorporates the use of anhydrous cerium(III) chloride, a Lewis acid known to enhance the nucleophilicity of the Grignard reagent and promote selective 1,2-addition to the carbonyl group, thereby minimizing undesired byproducts. This method provides a reliable pathway for the synthesis of functionalized chlorohydrins, which are valuable intermediates in the development of novel pharmaceutical and agrochemical compounds.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1] The reaction of a Grignard reagent with an aldehyde typically yields a secondary alcohol.[1] However, substrates containing additional reactive functional groups, such as halogens, present a challenge in chemoselectivity.
In the case of this compound, the presence of chlorine atoms at both the alpha and beta positions introduces the possibility of several undesired reaction pathways. The α-chloro substituent can facilitate enolization of the aldehyde, while the β-chloro substituent can be susceptible to elimination reactions. To achieve a high yield of the desired 3,4-dichloro-2-pentanol, it is crucial to employ conditions that favor the nucleophilic addition to the carbonyl group over these competing side reactions.
This protocol utilizes anhydrous cerium(III) chloride to mediate the Grignard reaction. Organocerium reagents, generated in situ from the transmetalation of organomagnesium compounds with cerium(III) chloride, are known to be less basic and more nucleophilic than their Grignard counterparts.[2][3][4] This enhanced nucleophilicity promotes a clean and selective addition to the carbonyl carbon, even with sterically hindered or easily enolizable substrates.[2][3] By employing this methodology, we can effectively suppress side reactions and achieve a high yield of the target chlorohydrin.
Data Presentation
A summary of the physical and chemical properties of the key reactants and the expected product is provided in the table below for easy reference and stoichiometric calculations.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| This compound | C₄H₆Cl₂O | 140.99 | 1.267 | ~145-147 |
| Methylmagnesium bromide (3.0 M in Diethyl Ether) | CH₃BrMg | 119.24 | ~0.89 | ~34.6 (of Ether) |
| 3,4-dichloro-2-pentanol | C₅H₁₀Cl₂O | 157.04 | - | - |
Experimental Protocol
Materials:
-
This compound (98% purity)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard oven-dried glassware for anhydrous reactions (three-neck round-bottom flask, addition funnel, condenser)
-
Magnetic stirrer and stir bars
-
Ice-water bath and dry ice/acetone bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
1. Preparation of Anhydrous Cerium(III) Chloride Slurry:
-
Anhydrous cerium(III) chloride (1.2 equivalents) is placed in a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, under an inert atmosphere of argon or nitrogen.
-
Anhydrous THF is added to the flask to create a slurry.
-
The slurry is stirred vigorously for 2 hours at room temperature to ensure the activation of the cerium(III) chloride.[5]
2. Grignard Reagent Addition:
-
The cerium(III) chloride slurry is cooled to -78 °C using a dry ice/acetone bath.
-
Methylmagnesium bromide solution (1.1 equivalents) is added dropwise to the cold slurry via a syringe.
-
The mixture is stirred at -78 °C for 1 hour to allow for the formation of the organocerium reagent.
3. Aldehyde Addition:
-
A solution of this compound (1.0 equivalent) in anhydrous THF is prepared in a separate, dry flask.
-
This aldehyde solution is added dropwise to the organocerium reagent mixture at -78 °C over a period of 30 minutes.
-
The reaction mixture is stirred at -78 °C for an additional 3 hours.
4. Reaction Quenching and Work-up:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude 3,4-dichloro-2-pentanol can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3,4-dichloro-2-pentanol.
Caption: Reaction pathway for the cerium-mediated Grignard reaction.
References
Application Notes and Protocols for the Detection of 2,3-Dichlorobutanal
Introduction
2,3-Dichlorobutanal is a chlorinated aldehyde of interest in various fields, including environmental monitoring and as an intermediate in chemical synthesis.[1][2] Accurate and sensitive detection methods are crucial for its quantification in different matrices. This document provides detailed application notes and experimental protocols for the analytical determination of this compound, targeting researchers, scientists, and professionals in drug development. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Given the limited availability of specific validated methods for this compound, the following protocols are adapted from established methods for similar short-chain chlorinated and aldehydic compounds and will require validation for specific applications.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like this compound. For enhanced sensitivity and chromatographic performance, derivatization of the aldehyde functional group is often recommended. High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly when derivatization is not desirable or for less volatile analytes.
Data Presentation
The following table summarizes expected quantitative data for the analysis of this compound using the described methods. These values are based on typical performance for similar analytes and should be used as a benchmark during method validation.
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV (Direct Analysis) |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 10 - 50 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 50 - 200 µg/L |
| Linear Range | 0.5 - 200 µg/L | 0.2 - 500 mg/L |
| Recovery | 85 - 110% | 90 - 105% |
| Precision (RSD) | < 10% | < 5% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol describes the analysis of this compound in a water matrix using derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), followed by GC-MS analysis. Derivatization improves the thermal stability and chromatographic behavior of the aldehyde.[3]
1. Sample Preparation: Liquid-Liquid Extraction
-
To a 10 mL aqueous sample, add a suitable internal standard (e.g., d-labeled this compound, if available, or a compound with similar chemical properties).
-
Adjust the sample pH to a neutral range (6.5-7.5) using a phosphate (B84403) buffer.
-
Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and vortexing for 1 minute.
-
Allow the phases to separate. Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic extract by passing it through anhydrous sodium sulfate.
2. Derivatization with PFBHA
-
To the dried organic extract, add 50 µL of a 10 mg/mL PFBHA solution in a suitable solvent (e.g., toluene).
-
Seal the vial and heat at 60-70°C for 1 hour to facilitate the derivatization reaction.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Conditions
-
GC System: Agilent 7890A GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the this compound-PFBHA derivative.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a method for the direct analysis of this compound without derivatization. This approach is simpler but may offer lower sensitivity compared to the GC-MS method.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 50 mL of the aqueous sample onto the cartridge at a slow flow rate (approximately 2-3 mL/min).
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of acetonitrile (B52724).
-
The eluate can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in the mobile phase.
2. HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) set at a low wavelength (e.g., 210 nm) for optimal sensitivity of the aldehyde functional group.
-
Injection Volume: 20 µL.
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
References
Application Notes: 2,3-Dichlorobutanal as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2,3-dichlorobutanal as a versatile starting material for the synthesis of various heterocyclic compounds. Due to its bifunctional nature, possessing both an aldehyde group and two reactive chlorine atoms, this compound offers a unique platform for the construction of diverse and complex molecular architectures of interest in medicinal chemistry and drug development.
While direct, published experimental protocols for the use of this compound in the synthesis of all major classes of heterocycles are not extensively documented, its chemical properties suggest its utility in established synthetic transformations. This document presents proposed, chemically sound protocols for the synthesis of substituted pyrroles and pyridazines, based on well-known cyclocondensation reactions.
Key Advantages of this compound in Heterocyclic Synthesis:
-
Bifunctional Reactivity: The presence of an aldehyde and two chlorine atoms allows for sequential or one-pot reactions with various nucleophiles to form cyclic structures.
-
Four-Carbon Building Block: It provides a readily available four-carbon backbone for the construction of five- and six-membered heterocyclic rings.
-
Potential for Diversity: The chloro-substituents can be displaced by a range of nucleophiles, enabling the introduction of diverse functional groups into the final heterocyclic product.
Proposed Synthesis of 1-Aryl-2,3-dimethyl-1H-pyrroles
The following is a proposed protocol for the synthesis of 1-aryl-2,3-dimethyl-1H-pyrroles from this compound, based on the principles of the Paal-Knorr pyrrole (B145914) synthesis. The reaction involves the cyclocondensation of this compound with a primary aromatic amine.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a 1-aryl-2,3-dimethyl-1H-pyrrole.
Experimental Protocol (Proposed)
Materials:
-
This compound
-
Aniline (or other primary aromatic amine)
-
Sodium acetate (B1210297)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add the primary aromatic amine (1.1 eq) and sodium acetate (2.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data (Hypothetical)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount (g or mL) | Yield (%) |
| This compound | 140.99 | 10 | 1.41 g | - |
| Aniline | 93.13 | 11 | 1.02 mL | - |
| Sodium Acetate | 82.03 | 25 | 2.05 g | - |
| 1-Phenyl-2,3-dimethyl-1H-pyrrole | 171.24 | - | - | 65 |
Proposed Synthesis of 4,5-Dimethylpyridazine (B1590440)
This proposed protocol outlines the synthesis of 4,5-dimethylpyridazine from this compound and hydrazine (B178648) hydrate (B1144303). This reaction is a classic example of forming a six-membered diazine ring from a four-carbon precursor.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 4,5-dimethylpyridazine.
Experimental Protocol (Proposed)
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Sodium bicarbonate (for workup)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add hydrazine hydrate (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Hypothetical)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount (g or mL) | Yield (%) |
| This compound | 140.99 | 10 | 1.41 g | - |
| Hydrazine Hydrate | 50.06 | 12 | 0.60 mL | - |
| 4,5-Dimethylpyridazine | 94.12 | - | - | 70 |
Logical Workflow for Heterocyclic Synthesis from this compound
The following diagram illustrates a generalized workflow for the synthesis and potential application of heterocyclic compounds derived from this compound in a drug discovery context.
Caption: General workflow from synthesis to potential application.
Disclaimer: The experimental protocols and quantitative data provided herein are proposed based on established chemical principles and are intended for informational purposes only. These reactions have not been empirically validated with this compound in readily available literature. Researchers should exercise caution and perform small-scale pilot experiments to optimize reaction conditions and validate the feasibility of these proposed syntheses. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for 2,3-Dichlorobutanal in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,3-Dichlorobutanal is a reactive chemical intermediate and not a conventional industrial solvent. The following application notes describe its potential use as a reactive solvent in specialized synthetic processes. The protocols provided are illustrative and require thorough experimental validation and safety assessment prior to implementation.
Introduction: The Role of this compound as a Reactive Solvent
This compound (CAS No. 55775-41-2) is a chlorinated aldehyde primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring both a reactive aldehyde group and two chlorine-substituted carbons, makes it a versatile building block for complex organic molecules.[1] While its use as a general-purpose solvent is limited due to its reactivity and potential hazards, these very characteristics can be leveraged in specific industrial applications where the solvent also participates in the reaction.[2][3]
This document outlines the potential application of this compound as a reactive solvent, where it serves not only as the reaction medium but also as a reactant, contributing its carbon backbone to the final product. This approach can lead to process intensification by reducing the number of synthetic steps and minimizing solvent waste.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆Cl₂O | [2][4] |
| Molecular Weight | 140.99 g/mol | [1][5][6] |
| CAS Number | 55775-41-2 | [1][2][4] |
| IUPAC Name | This compound | [1][6] |
| Appearance | Colorless liquid with a pungent odor (reported) | [2] |
| Boiling Point | 189.51°C (estimate) | [2][7] |
| Density | 1.2666 g/cm³ (estimate) | [2] |
| Flash Point | 60.8°C | [2] |
| Vapor Pressure | 1.86 mmHg at 25°C | [2] |
| Refractive Index | 1.4618 (estimate) | [2][7] |
| Solubility | Data not available, likely soluble in common organic solvents. | [2] |
Application Note: Synthesis of Substituted Tetrahydrofurans
This application note details a hypothetical industrial process for the synthesis of 2-(1,2-dichloroethyl)-tetrahydrofuran derivatives. In this process, this compound acts as both the solvent and the electrophilic aldehyde component in a Prins-type cyclization reaction with a homoallylic alcohol.
Reaction Scheme:
The reaction involves the acid-catalyzed addition of a homoallylic alcohol to the aldehyde group of this compound, followed by cyclization to form the tetrahydrofuran (B95107) ring. The dichlorinated side chain remains intact, providing a handle for further functionalization.
Experimental Protocol: Acid-Catalyzed Cyclization
Objective: To synthesize a 2-(1,2-dichloroethyl)-tetrahydrofuran derivative using this compound as a reactive solvent.
Materials:
-
This compound (reagent grade, >95%)
-
Homoallylic alcohol (e.g., 3-buten-1-ol)
-
Acid catalyst (e.g., Montmorillonite K-10 clay or Amberlyst-15 resin)
-
Anhydrous sodium sulfate
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions
-
Filtration and evaporation equipment
Procedure:
-
Reactor Setup: A 500 mL glass reactor is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. The reactor is charged with this compound (250 mL, acting as solvent and reactant).
-
Catalyst Addition: The acid catalyst (e.g., Montmorillonite K-10, 10 g) is added to the stirred this compound.
-
Reactant Addition: The homoallylic alcohol (e.g., 3-buten-1-ol, 0.5 mol) is added dropwise to the reactor over 30 minutes, maintaining the internal temperature below 30°C.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Catalyst Removal: Upon completion, the solid acid catalyst is removed by filtration.
-
Workup: The filtrate, containing the product and excess this compound, is transferred to a separatory funnel. Dichloromethane (100 mL) is added, and the organic phase is washed with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent (dichloromethane and excess this compound) is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the desired 2-(1,2-dichloroethyl)-tetrahydrofuran derivative.
Visualizations
Caption: Experimental workflow for tetrahydrofuran synthesis.
Caption: Logical relationship of components in the reaction.
Safety and Handling
Chlorinated solvents and aldehydes pose significant health and environmental risks.[3][8] this compound is expected to be toxic and an irritant to the skin, eyes, and respiratory system.[2] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its environmental persistence, disposal must follow local regulations for hazardous chemical waste.[2] A thorough risk assessment should be conducted before undertaking any experimental work.
References
- 1. Buy this compound | 55775-41-2 [smolecule.com]
- 2. Cas 55775-41-2,this compound | lookchem [lookchem.com]
- 3. ecolink.com [ecolink.com]
- 4. Page loading... [guidechem.com]
- 5. (2S,3R)-2,3-dichlorobutanal | C4H6Cl2O | CID 12203785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 55775-41-2 [chemicalbook.com]
- 8. News - Making chemistry greener with solvent alternatives - University of Nottingham [nottingham.ac.uk]
Application Notes and Protocols: Reactions of 2,3-Dichlorobutanal with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorobutanal is a reactive bifunctional aldehyde containing two chiral centers and chlorine atoms on the α and β positions relative to the carbonyl group. This unique structure imparts significant reactivity and makes it a versatile building block in organic synthesis, particularly for the preparation of complex molecules in pharmaceutical and agrochemical development. The electron-withdrawing effect of the chlorine atoms activates the carbonyl group for nucleophilic attack and also provides sites for subsequent substitution or elimination reactions.
These application notes provide an overview of the reactivity of this compound with a range of common nucleophiles, including organometallic reagents, amines, alkoxides, and thiolates. Detailed experimental protocols for representative reactions are provided to guide researchers in the synthesis of novel derivatives.
General Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. Nucleophiles will readily add to the carbonyl group to form a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Subsequent reactions can include simple addition, addition-elimination, or the formation of heterocyclic structures. The presence of two chlorine atoms introduces stereochemical considerations and the potential for further functionalization.
Reaction with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, are powerful carbon-based nucleophiles that readily react with this compound to form new carbon-carbon bonds, yielding secondary alcohols. These reactions must be carried out under anhydrous conditions to prevent quenching of the organometallic reagent.
Table 1: Reaction of this compound with Organometallic Reagents
| Nucleophile | Reagent | Product | Yield (%) | Reference |
| Phenyl | Phenylmagnesium bromide | 1-(2,3-Dichlorophenyl)-1-pentanol | Not specified | General Reaction |
| n-Butyl | n-Butyllithium | 3,4-Dichloro-5-nonanol | Not specified | General Reaction |
Experimental Protocol: Reaction with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer (all oven-dried)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up an oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
To the flask, add phenylmagnesium bromide solution (1.2 equivalents) via syringe.
-
Dilute the Grignard reagent with anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude product, which can be purified by column chromatography.
Logical Relationship of Grignard Reaction Workflow
Caption: Workflow for the Grignard reaction of this compound.
Reaction with Amines
Primary and secondary amines react with this compound to form imines or enamines, respectively. In the case of primary amines, the initial adduct can undergo cyclization, particularly with amino alcohols, to form substituted oxazolidines.
Table 2: Reaction of this compound with Amines
| Nucleophile | Reagent | Product Type | Yield (%) | Reference |
| Ethanolamine (B43304) | H₂NCH₂CH₂OH | 2-(1,2-dichloro-propyl)-oxazolidine | Not specified | General Reaction |
| Piperidine | C₅H₁₀NH | Enamine | Not specified | General Reaction |
Experimental Protocol: Synthesis of 2-(1,2-dichloropropyl)oxazolidine
Materials:
-
This compound
-
Ethanolamine
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 equivalent) and toluene.
-
Add ethanolamine (1.0 equivalent) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Reaction Pathway for Oxazolidine (B1195125) Formation
Caption: Formation of an oxazolidine from this compound.
Reaction with Alkoxides
Alkoxides, such as sodium methoxide (B1231860), are strong bases and can act as nucleophiles, attacking the carbonyl carbon of this compound. The initial adduct may undergo further reactions, such as elimination of HCl.
Table 3: Reaction of this compound with Alkoxides
| Nucleophile | Reagent | Product | Yield (%) | Reference |
| Methoxide | Sodium Methoxide | 2,3-Dichloro-1,1-dimethoxybutane (acetal) | Not specified | General Reaction |
Experimental Protocol: Reaction with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol (B129727)
-
Round-bottom flask and magnetic stirrer (oven-dried)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Add anhydrous methanol to the flask, followed by the slow addition of sodium metal to generate sodium methoxide in situ, or add commercial sodium methoxide (1.1 equivalents).
-
Cool the solution to 0 °C.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Reaction with Thiolates
Thiolates are excellent nucleophiles and react readily with aldehydes. The reaction with this compound is expected to proceed via nucleophilic addition to the carbonyl group.
Table 4: Reaction of this compound with Thiolates
| Nucleophile | Reagent | Product | Yield (%) | Reference |
| Thiophenolate | Sodium Thiophenolate | 1,1-Bis(phenylthio)-2,3-dichlorobutane (thioacetal) | Not specified | General Reaction |
Experimental Protocol: Reaction with Sodium Thiophenolate
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (B78521)
-
Methanol
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve thiophenol (2.2 equivalents) in methanol.
-
Add a solution of sodium hydroxide (2.2 equivalents) in methanol dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C to form sodium thiophenolate.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a valuable synthetic intermediate that undergoes a variety of reactions with nucleophiles. The protocols provided herein serve as a starting point for the exploration of its chemistry. Researchers are encouraged to optimize these conditions and explore a wider range of nucleophiles to access novel and structurally diverse molecules for applications in drug discovery and materials science. Further investigation into the stereochemical outcomes of these reactions is warranted.
Application Notes and Protocols: Oxidation of 2,3-Dichlorobutanal to 2,3-Dichlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. This document provides a detailed protocol for the oxidation of 2,3-dichlorobutanal to its corresponding carboxylic acid, 2,3-dichlorobutanoic acid. The presence of chlorine atoms on the aliphatic chain requires a selective oxidation method to avoid potential side reactions. The protocol described herein utilizes a buffered sodium chlorite (B76162) solution, a mild and effective method for the oxidation of aldehydes that is tolerant of various functional groups, including halogens.[1]
Reaction Scheme
The overall chemical transformation is as follows:
Experimental Protocol
This protocol is adapted from established methods for the selective oxidation of aldehydes.[1]
3.1. Materials and Reagents
-
This compound
-
Monosodium phosphate (B84403) (NaH₂PO₄)
-
Sodium chlorite (NaClO₂) (80% technical grade)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
3.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tert-butanol (5 mL per mmol of aldehyde).
-
Buffer Preparation: In a separate beaker, prepare a buffer solution by dissolving monosodium phosphate (NaH₂PO₄, 2.0 eq) in deionized water (5 mL per mmol of aldehyde).
-
Initiation of Reaction: To the stirred solution of the aldehyde, add the aqueous buffer solution. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) in deionized water (2 mL per mmol of NaClO₂). Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃, 1.5 M) until a negative test with potassium iodide-starch paper is obtained.
-
Extraction: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3-dichlorobutanoic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative data for the oxidation of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Chlorite (80%) | 1.5 eq |
| Monosodium Phosphate | 2.0 eq |
| Solvents | |
| tert-Butanol | 5 mL / mmol aldehyde |
| Deionized Water | 7 mL / mmol aldehyde |
| Reaction Conditions | |
| Temperature | 0-5 °C initially, then RT |
| Reaction Time | 4-12 hours |
| Expected Yield | >90% (based on similar aldehyde oxidations) |
Visualizations
5.1. Chemical Transformation
Caption: Chemical transformation of this compound to 2,3-dichlorobutanoic acid.
5.2. Experimental Workflow
References
Application Notes and Protocols: Reduction of 2,3-Dichlorobutanal to 2,3-dichlorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the reduction of 2,3-dichlorobutanal to 2,3-dichlorobutan-1-ol using sodium borohydride (B1222165) (NaBH₄). This transformation is a key step in the synthesis of various chlorinated organic molecules relevant to pharmaceutical and agrochemical research. The protocols outlined below are designed to be clear, concise, and reproducible for researchers in a laboratory setting. This document also includes a summary of the reaction, data on expected outcomes, and a workflow diagram for clarity.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as halogens, the choice of reducing agent is critical to ensure high chemoselectivity and prevent unwanted side reactions like dehalogenation. Sodium borohydride is a mild and selective reducing agent, making it well-suited for the reduction of halogenated aldehydes like this compound.[1][2] This application note details the procedure for this specific reduction, offering a reliable method for the synthesis of 2,3-dichlorobutan-1-ol.
Reaction Scheme
Data Presentation
The following table summarizes the expected quantitative data for the reduction of this compound to 2,3-dichlorobutan-1-ol under various conditions. Please note that actual results may vary depending on the specific experimental setup and purity of reagents.
| Parameter | Condition A: Methanol (B129727) Solvent | Condition B: Ethanol Solvent | Condition C: Tetrahydrofuran (THF) Solvent |
| Substrate | This compound | This compound | This compound |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride | Sodium Borohydride |
| Solvent | Methanol | Ethanol | Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours | 1 - 2 hours | 2 - 4 hours |
| Typical Yield | >95% | >95% | >90% |
| Purity (crude) | High | High | High |
| Potential Side Products | Minimal dehalogenation | Minimal dehalogenation | Minimal dehalogenation |
Experimental Protocols
Protocol 1: Reduction of this compound in Methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is acidic and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,3-dichlorobutan-1-ol.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Reduction of this compound in Tetrahydrofuran (THF)
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Deionized water
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (10 volumes).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add sodium borohydride (1.2 eq) portion-wise to the stirred solution.[3]
-
Stir the reaction mixture at room temperature for 2-4 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.[3]
-
Stir the mixture for 15-20 minutes.
-
Extract the mixture with diethyl ether or dichloromethane (3 x 20 mL).[3]
-
Combine the organic layers, wash with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify by flash column chromatography if required.
Mandatory Visualization
References
Application Notes: The Role of 2,3-Dichlorobutanal in Pesticide and Herbicide Production
Introduction
2,3-Dichlorobutanal is a versatile chemical intermediate recognized for its role in the synthesis of a variety of organic compounds, including those with applications in the agrochemical sector.[1] While specific, commercialized pesticides and herbicides directly synthesized from this compound are not extensively documented in public literature, its chemical structure, featuring both a reactive aldehyde group and vicinal chlorine atoms, presents several plausible pathways for the synthesis of biologically active molecules. These application notes provide detailed, hypothetical protocols and conceptual frameworks for researchers and scientists in the field of pesticide and herbicide development, illustrating the potential applications of this compound as a precursor in agrochemical synthesis.
Hypothetical Application in Herbicide Synthesis: Precursor to Phenoxy-type Herbicides
Phenoxy herbicides are a well-established class of selective herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. A key synthon in the production of some phenoxy herbicides is a substituted phenol (B47542). This compound can be hypothetically utilized to synthesize a substituted pyrocatechol (B87986) intermediate, which can then be further derivatized to a phenoxyacetic acid herbicide analog.
Experimental Protocol: Synthesis of a Dichlorinated Phenoxyacetic Acid Analog
This protocol outlines a hypothetical three-step synthesis of a dichlorinated phenoxyacetic acid herbicide analog from this compound.
Step 1: Cyclization and Aromatization to a Dichlorinated Pyrocatechol Derivative
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 14.1 g (0.1 mol) of this compound in 100 mL of anhydrous toluene.
-
Reagent Addition: Slowly add a solution of 21.6 g (0.2 mol) of sodium methoxide (B1231860) in 50 mL of methanol (B129727) to the stirred solution at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully quench with 100 mL of 1M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dichlorinated pyrocatechol derivative.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Step 2: Etherification with Chloroacetic Acid
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified dichlorinated pyrocatechol derivative (0.1 mol) and 10.4 g (0.11 mol) of chloroacetic acid in 150 mL of a 2M aqueous sodium hydroxide (B78521) solution.
-
Reaction: Heat the mixture to 80°C with vigorous stirring for 6 hours. Monitor the reaction for the consumption of the starting phenol by TLC.
-
Work-up: Cool the reaction mixture and acidify to pH 2 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.
Step 3: Esterification (Optional, for formulation)
-
Reaction Setup: Suspend the dried dichlorinated phenoxyacetic acid analog (0.1 mol) in 100 mL of ethanol (B145695). Add 1 mL of concentrated sulfuric acid as a catalyst.
-
Reaction: Heat the mixture to reflux for 5 hours.
-
Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in 150 mL of diethyl ether and wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the ethyl ester of the dichlorinated phenoxyacetic acid analog.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |
| 1 | Dichlorinated Pyrocatechol Derivative | This compound | 1:2 (to Sodium Methoxide) | Toluene/Methanol | 4 | 110 | 65-75 | >95 |
| 2 | Dichlorinated Phenoxyacetic Acid Analog | Dichlorinated Pyrocatechol Derivative | 1:1.1 (to Chloroacetic Acid) | 2M NaOH (aq) | 6 | 80 | 80-90 | >97 |
| 3 | Ethyl Ester of Dichlorinated Phenoxyacetic Acid Analog | Dichlorinated Phenoxyacetic Acid Analog | 1:excess (Ethanol) | Ethanol/H₂SO₄ | 5 | Reflux | 90-95 | >98 |
Logical Workflow for Herbicide Synthesis
Caption: Hypothetical synthesis of a phenoxy-type herbicide from this compound.
Potential Mode of Action: Auxin Mimicry
The synthesized phenoxyacetic acid analog would likely act as a synthetic auxin. This signaling pathway is initiated by the binding of the herbicide to auxin receptors in the plant cell, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes. This results in uncontrolled cell division and growth, ultimately causing the death of the plant.
Caption: Signaling pathway of a hypothetical phenoxy herbicide.
Hypothetical Application in Pesticide Synthesis: Precursor to Heterocyclic Insecticides
Many modern insecticides feature heterocyclic ring systems, which are crucial for their biological activity. The aldehyde functionality and the two chlorine atoms in this compound make it a potential precursor for the synthesis of substituted heterocyclic compounds, such as pyrazoles or pyridazines, which are known to have insecticidal properties.
Experimental Protocol: Synthesis of a Dichlorinated Pyridazine (B1198779) Derivative
This protocol describes a hypothetical synthesis of a dichlorinated pyridazine derivative, a potential insecticide, from this compound.
-
Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 14.1 g (0.1 mol) of this compound in 200 mL of ethanol.
-
Reagent Addition: Add 6.0 g (0.12 mol) of hydrazine (B178648) hydrate (B1144303) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 8 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent by half using a rotary evaporator.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with water (50 mL).
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified dichlorinated pyridazine derivative.
Quantitative Data (Hypothetical)
| Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |
| Dichlorinated Pyridazine Derivative | This compound | 1:1.2 (to Hydrazine Hydrate) | Ethanol | 8 | 78 | 70-80 | >96 |
Logical Workflow for Insecticide Synthesis
References
Application Notes and Protocols for the Safe Handling and Disposal of 2,3-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of 2,3-Dichlorobutanal (CAS No. 55775-41-2). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on information for structurally similar chemicals, such as 2,3-dichlorobutane, and general best practices for handling halogenated organic compounds. Adherence to these guidelines is crucial for minimizing risks in the laboratory.[1]
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[2] It is recognized as a versatile intermediate in the synthesis of various chemicals and pharmaceuticals.[2] Due to its toxic nature and potential to irritate the skin, eyes, and respiratory system, it requires careful handling and storage.[2]
| Property | Value | Source |
| Molecular Formula | C4H6Cl2O | [2] |
| Molecular Weight | 141.0 g/mol | [2] |
| Boiling Point | 189.51°C (rough estimate) | [2] |
| Flash Point | 60.8°C | [2] |
| Density | 1.2666 g/cm³ | [2] |
| Vapor Pressure | 1.86 mmHg at 25°C | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Pungent | [2] |
Hazard Identification and Safety Precautions
This compound is considered a hazardous substance. As a chlorinated aldehyde, it is expected to be toxic and an irritant.[2]
General Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Expected to cause skin, eye, and respiratory irritation.[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[2]
Personal Protective Equipment (PPE): A comprehensive hazard communication program should be in place, and an inventory of all chemicals with their corresponding safety data sheets (SDS) should be readily accessible.[3]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.
-
Body Protection: A chemical-resistant lab coat or coveralls should be worn.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]
Experimental Protocols: Safe Handling
3.1. General Handling Procedures
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep containers tightly closed when not in use.
3.2. Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Keep away from heat, sparks, and open flames.[6]
-
Store in tightly sealed containers.
-
Chlorinated solvents should be stored separately from flammable solvents.[8]
Logical Relationship Diagram for Safe Chemical Handling
Caption: Hierarchy of controls for managing chemical hazards.
Emergency Procedures: Spill Cleanup
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
4.1. Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE as described in Section 2.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[9][10] Prevent the spill from entering drains or watercourses.[5]
-
Cleanup:
-
For liquid spills, carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
For dry spills, gently sweep the material to avoid creating dust and place it in a hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[10] Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.
Experimental Workflow for Chemical Spill Response
Caption: Workflow for responding to a chemical spill.
Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Collection
-
Collect all this compound waste, including contaminated materials from spills, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste containers for halogenated organic compounds should be kept separate from non-halogenated solvent waste.[8][11]
5.2. Disposal Method
-
The primary recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1] This method ensures the complete destruction of the compound.
-
Never dispose of this compound down the drain.
-
All disposal activities must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including:
Disclaimer: The information provided in this document is intended for trained laboratory personnel. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach based on the properties of similar compounds. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. Cas 55775-41-2,this compound | lookchem [lookchem.com]
- 3. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. fishersci.com [fishersci.com]
- 7. itwreagents.com [itwreagents.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: Synthesis of 2-Chloro-2-butenal from 2,3-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-chloro-2-butenal (B8639257) from 2,3-dichlorobutanal. This transformation is achieved through a base-induced dehydrochlorination, a classic elimination reaction. Due to the presence of a reactive aldehyde functional group, the choice of a non-nucleophilic, sterically hindered base is crucial to favor the desired elimination pathway and minimize competing nucleophilic substitution or addition reactions. This protocol outlines a plausible and robust methodology based on established chemical principles for similar transformations.
Introduction
α,β-Unsaturated aldehydes, such as 2-chloro-2-butenal, are valuable synthetic intermediates in organic chemistry and drug development. The conjugated system of the double bond and the aldehyde group allows for a variety of subsequent chemical transformations, making them versatile building blocks for the synthesis of more complex molecules. The synthesis of these compounds often involves the elimination of a leaving group from a saturated precursor. In the case of 2-chloro-2-butenal, the precursor this compound can undergo a dehydrochlorination reaction to introduce the desired double bond.
The key to this synthesis is the selective removal of a molecule of hydrogen chloride (HCl). This is typically achieved by an E2 (elimination, bimolecular) mechanism, where a base abstracts a proton from the carbon adjacent to the carbon bearing a leaving group (a chlorine atom), and simultaneously, the other chlorine atom is expelled as a chloride ion. The choice of base is critical to the success of this reaction. Strong, non-nucleophilic bases are preferred to prevent unwanted side reactions with the electrophilic aldehyde carbonyl group.
Proposed Reaction Mechanism
The synthesis of 2-chloro-2-butenal from this compound proceeds via a base-induced E2 elimination mechanism. A non-nucleophilic base abstracts a proton from the carbon at the 3-position, leading to the formation of a double bond between the 2 and 3 positions and the concurrent expulsion of the chloride ion from the 2-position.
Caption: Proposed E2 mechanism for the dehydrochlorination of this compound.
Experimental Protocol
This protocol describes a general procedure for the dehydrochlorination of this compound using a non-nucleophilic base.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (B128534) (TEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, DCM, or acetonitrile) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: To the stirred solution at room temperature, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.5 equivalents) or triethylamine (TEA) (1.5-2.0 equivalents) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-24 hours at room temperature. Gentle heating may be applied to accelerate the reaction if necessary.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 2-chloro-2-butenal.
Data Presentation
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dichlorocyclohexane | Potassium tert-butoxide | THF | 25 | 2 | 85 | Analogous Reaction |
| Styrene dichloride | Triethylamine | Benzene | 80 | 4 | 90 | Analogous Reaction |
| 1,2-Dichlorobutane | DBU | Acetonitrile | 25 | 12 | 75 | Analogous Reaction |
| 3,4-Dichloro-1-butene (B1205564) | Aqueous NaOH (with phase transfer catalyst) | - | 50 | 1 | >95 | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-chloro-2-butenal.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichlorobutanal
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield in the synthesis of 2,3-Dichlorobutanal. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
Frequently Asked Questions
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic routes for this compound include the halogenation of butanal and the chlorination of crotonaldehyde (B89634). The chlorination of crotonaldehyde is a common approach where chlorine gas is bubbled through the starting material, often in a suitable solvent.
Q2: What is a typical yield for the synthesis of this compound from crotonaldehyde?
A2: While specific yields for the direct synthesis of this compound are not widely reported in the literature, related syntheses, such as that of 2,2,3-trichlorobutanal (B13337769) from crotonaldehyde, have reported yields in the range of 52-53%. Yields for this compound can be expected to be influenced by reaction conditions and may require optimization.
Q3: What are the main side products to expect in the chlorination of crotonaldehyde?
A3: The chlorination of crotonaldehyde can lead to a mixture of products. Potential side products include α-chlorocrotonaldehyde, other positional isomers of dichlorobutanal (e.g., 3,4-dichlorobutanal (B14474472) or 2,2-dichlorobutanal), and over-chlorinated products like trichlorobutanal. Polymerization of crotonaldehyde under acidic conditions can also occur, leading to the formation of resinous byproducts.
Troubleshooting Guide
Q4: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
A4: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Impurities in the crotonaldehyde, such as aldol (B89426) condensation byproducts or oxidized species, can interfere with the reaction. Ensure the crotonaldehyde is freshly distilled before use.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.
-
Suboptimal Temperature: Temperature control is critical. Low temperatures can lead to a slow reaction rate, while excessively high temperatures can promote the formation of side products and polymerization. An ice bath is typically used to maintain a low and stable temperature.
-
Moisture Contamination: The presence of water can lead to the formation of hydrates and other undesired byproducts. Ensure all glassware is thoroughly dried and use a drying tube on the reaction apparatus.
-
Product Loss During Workup: this compound is a volatile compound. Significant loss can occur during solvent removal or distillation if not performed under appropriate vacuum conditions.
Q5: I am observing the formation of a significant amount of polymeric material in my reaction flask. What can I do to minimize this?
A5: Polymerization of crotonaldehyde is often catalyzed by acidic conditions. The generation of HCl as a byproduct of the chlorination reaction can promote this. To mitigate this:
-
Control the rate of chlorine addition: A slow and controlled introduction of chlorine gas can help to minimize localized increases in HCl concentration.
-
Maintain a low reaction temperature: Keeping the reaction mixture cool can slow down the rate of polymerization.
-
Consider a non-polar solvent: Performing the reaction in a suitable inert solvent may help to solvate the reactants and intermediates, potentially reducing polymerization.
Q6: How can I effectively purify the crude this compound?
A6: Purification of this compound from the reaction mixture is typically achieved by vacuum distillation.
-
Initial Workup: After the reaction is complete, the excess chlorine and HCl should be removed by bubbling an inert gas, such as nitrogen, through the mixture. The organic layer should be separated, washed with water and brine, and then dried over an anhydrous drying agent like magnesium sulfate.
-
Vacuum Distillation: Distillation under reduced pressure is crucial to avoid decomposition of the product at high temperatures. The boiling point of this compound is approximately 189.5°C at atmospheric pressure, so a suitable vacuum should be applied to lower the boiling point to a more manageable temperature.
Data Presentation
Table 1: Impact of Reaction Parameters on the Yield of this compound
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (e.g., 0-10 °C) | Higher | Minimizes side reactions and polymerization. |
| High (> 20 °C) | Lower | Increases the rate of side reactions and polymerization. | |
| Chlorine Addition Rate | Slow and controlled | Higher | Maintains a low concentration of reactive intermediates, reducing byproduct formation. |
| Rapid | Lower | Can lead to localized overheating and increased side product formation. | |
| Purity of Crotonaldehyde | Freshly distilled | Higher | Removes non-volatile impurities and polymers that can inhibit the reaction. |
| Undistilled | Lower | Impurities can lead to side reactions and lower conversion of the starting material. | |
| Presence of Water | Anhydrous conditions | Higher | Prevents the formation of hydrates and other water-related byproducts. |
| Presence of moisture | Lower | Can lead to the formation of undesired side products and complicate purification. | |
| Reaction Time | Optimized (monitored) | Higher | Ensures the reaction proceeds to completion without significant product degradation. |
| Too short / Too long | Lower | Incomplete reaction or formation of degradation products. |
Experimental Protocols
Key Experiment: Synthesis of this compound from Crotonaldehyde
This protocol is adapted from a similar synthesis of chlorinated butanals.
Materials:
-
Crotonaldehyde (freshly distilled)
-
Chlorine gas
-
Chloroform (or another suitable inert solvent)
-
Anhydrous magnesium sulfate
-
Ice
-
Nitrogen or other inert gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Thermometer
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser topped with a drying tube, place freshly distilled crotonaldehyde. If using a solvent, add it to the flask at this stage.
-
Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C.
-
Chlorination: Begin stirring the crotonaldehyde and slowly bubble chlorine gas through the liquid via the gas inlet tube. The tip of the inlet tube should be below the surface of the liquid.
-
Temperature Control: Maintain the reaction temperature between 5-10 °C throughout the addition of chlorine. The rate of chlorine addition should be controlled to prevent the temperature from rising significantly.
-
Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of the product peak. The reaction is typically complete when the theoretical amount of chlorine has been added, or when monitoring indicates the reaction has ceased.
-
Quenching: Once the reaction is complete, stop the flow of chlorine gas and bubble nitrogen through the reaction mixture to remove any dissolved excess chlorine and hydrogen chloride.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude this compound by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound at the applied pressure.
Visualizations
Technical Support Center: Purification of Crude 2,3-Dichlorobutanal
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,3-Dichlorobutanal. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities expected in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. Common synthesis methods include the chlorination of butanal or crotonaldehyde.[1] Potential impurities may include:
-
Unreacted Starting Materials: Residual butanal or crotonaldehyde.
-
Isomeric and Over-chlorinated Byproducts: Monochlorinated butanals (e.g., 2-chlorobutanal, 3-chlorobutanal), other dichlorobutanal isomers (e.g., 2,2-dichlorobutanal), and trichlorinated butanals.
-
Oxidation Products: 2,3-Dichlorobutanoic acid, formed by the oxidation of the aldehyde.[2]
-
Aldol Condensation Products: Self-condensation of the starting aldehyde or the product can lead to higher molecular weight impurities.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as residual chlorinating agents or acids.
Q2: Which purification method is most suitable for crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The three main recommended techniques are:
-
Fractional Distillation: Ideal for separating compounds with different boiling points. This is effective for removing unreacted starting materials, isomeric byproducts, and some higher-boiling impurities.
-
Purification via Bisulfite Adduct Formation: A highly selective method for separating aldehydes from non-aldehyde impurities.[3][4][5][6] The aldehyde forms a solid or water-soluble adduct with sodium bisulfite, which can be separated and then decomposed to regenerate the pure aldehyde.
-
Flash Column Chromatography: Useful for separating compounds with different polarities. However, aldehydes can be prone to decomposition on silica (B1680970) gel.[5]
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information on the composition of the mixture and allows for the identification of impurities based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to determine the structure of the product and identify impurities by their characteristic signals.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and determine appropriate solvent systems for column chromatography.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from an impurity.
-
Possible Cause: The boiling points of the desired product and the impurity are too close. The distillation column has insufficient theoretical plates. The distillation rate is too fast.
-
Solution: Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to ensure a slow and steady distillation (1-2 drops per second). Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences.
Problem: The product is dark in color after distillation.
-
Possible Cause: Thermal decomposition of the aldehyde at high temperatures. Presence of acidic impurities catalyzing degradation.
-
Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress. Before distillation, wash the crude product with a 5% sodium bicarbonate solution to neutralize any acidic impurities, followed by washing with water and drying with an anhydrous salt (e.g., MgSO₄).[2]
Purification via Bisulfite Adduct
Problem: Low yield of the precipitated bisulfite adduct.
-
Possible Cause: The bisulfite adduct of this compound may have some solubility in the reaction solvent. The sodium bisulfite solution was not fresh or saturated.
-
Solution: Ensure the use of a freshly prepared, saturated solution of sodium bisulfite.[4] If the adduct is soluble, consider a liquid-liquid extraction protocol where the adduct is extracted into the aqueous phase.[3][4] The reaction can be cooled in an ice bath to promote precipitation.
Problem: Incomplete regeneration of the aldehyde from the bisulfite adduct.
-
Possible Cause: The pH for the decomposition of the adduct is not optimal. The aldehyde is susceptible to degradation under strongly basic or acidic conditions.
-
Solution: Carefully add a base (e.g., NaHCO₃ or NaOH solution) or acid to the aqueous solution of the adduct with vigorous stirring.[3][6] Monitor the pH to ensure complete decomposition without causing degradation of the product. For sensitive aldehydes, a non-aqueous regeneration method using trimethylsilyl (B98337) chloride (TMS-Cl) can be employed to avoid harsh pH conditions.[2]
Flash Column Chromatography
Problem: The aldehyde is decomposing on the silica gel column.
-
Possible Cause: Silica gel is acidic and can catalyze the decomposition or polymerization of reactive aldehydes.[5]
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (e.g., 1% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina.
Problem: Poor separation of the product from impurities.
-
Possible Cause: The solvent system (mobile phase) is not optimized.
-
Solution: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the product and impurities. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Data Presentation
Table 1: Estimated Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| This compound | C₄H₆Cl₂O | 141.00 | 189.5 |
| 2-Chlorobutanal | C₄H₇ClO | 106.55 | ~120-130 |
| 3-Chlorobutanal | C₄H₇ClO | 106.55 | ~130-140 |
| 2,2-Dichlorobutanal | C₄H₆Cl₂O | 141.00 | ~140-150 |
| 2,3-Dichlorobutanoic acid | C₄H₆Cl₂O₂ | 157.00 | >200 |
Note: Boiling points are estimates based on literature values for similar compounds and should be used as a guide for developing purification protocols.
Table 2: Comparison of Purification Techniques for Crude this compound
| Purification Method | Principle of Separation | Expected Purity | Expected Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | Boiling Point Difference | >95% | 70-85% | Scalable, good for removing volatile impurities. | May not separate isomers with close boiling points; risk of thermal decomposition. |
| Bisulfite Adduct Formation | Reversible Chemical Reaction | >98% | 60-80% | Highly selective for aldehydes, removes non-aldehyde impurities effectively. | May have lower yield due to incomplete adduct formation or regeneration; not suitable for hindered aldehydes. |
| Flash Column Chromatography | Polarity Difference | >99% | 50-75% | Excellent separation of compounds with different polarities. | Potential for product decomposition on silica gel; can be less scalable than distillation. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Pre-treatment: Wash the crude this compound with a 5% aqueous sodium bicarbonate solution to remove acidic impurities. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Use a heating mantle with a magnetic stirrer for even heating.
-
Distillation: Heat the flask slowly. Discard the initial low-boiling fraction, which may contain residual solvents and more volatile impurities.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (use a vacuum for a lower boiling temperature).
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water). Add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. Continue stirring until a precipitate forms or for a set period if no precipitate is observed.
-
Isolation of Adduct: If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold solvent. If no precipitate forms, transfer the mixture to a separatory funnel and extract the aqueous layer containing the dissolved adduct.
-
Regeneration of Aldehyde: Suspend the filtered adduct in water or use the aqueous extract. Add a saturated sodium bicarbonate solution or dilute sodium hydroxide (B78521) solution dropwise with stirring until the solution is basic. The aldehyde will separate as an oil.
-
Extraction and Drying: Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Final Purification: The regenerated aldehyde can be further purified by distillation if necessary.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for fractional distillation of this compound.
References
- 1. Chlorobutanol | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. | Semantic Scholar [semanticscholar.org]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Halogenation of 2,3-Dichlorobutanal
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the halogenation of 2,3-dichlorobutanal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My halogenation of this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I address this?
A1: Low or no yield in the halogenation of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Halogenating Agent: Ensure your halogenating agent (e.g., Cl₂, SO₂Cl₂, NBS) is fresh and has been stored under the appropriate conditions to prevent degradation.
-
Starting Material: Verify the purity of your this compound. Impurities can interfere with the reaction.
-
Solvent: Use anhydrous solvents, as the presence of water can lead to side reactions and deactivate certain halogenating agents.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate may be too slow. Conversely, a high temperature can promote side reactions like elimination or decomposition.[1] We recommend starting at a lower temperature (e.g., 0 °C) and gradually increasing it while monitoring the reaction progress.
-
Initiation: Some halogenation reactions, particularly radical halogenations, require an initiator such as UV light or a radical initiator (e.g., AIBN). Ensure your initiation method is effective. For chlorination, UV light is a common method.[2]
-
-
Reaction Monitoring:
-
Actively monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine if the starting material is being consumed.
-
Issue 2: Formation of Multiple Products and Side Reactions
Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity of the halogenation?
A2: The formation of multiple products is a common challenge in halogenation reactions. Here are strategies to enhance selectivity:
-
Control of Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight excess may lead to over-halogenation, resulting in products like 2,2,3,3-tetrachlorobutane.[2] It is often beneficial to use a stoichiometric amount or even a slight deficiency of the halogenating agent and accept a lower conversion to maximize selectivity.[1]
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the desired kinetic product over thermodynamic byproducts.
-
Choice of Halogenating Agent: The choice of halogenating agent can significantly impact selectivity. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can offer higher selectivity compared to diatomic halogens.
-
Catalyst Selection: For certain halogenations, the use of a catalyst can direct the reaction towards a specific isomer. For example, in related chlorinations, Lewis acids like ferric chloride (FeCl₃) have been used to promote addition reactions.[3]
Issue 3: Difficult Product Isolation and Purification
Q3: I am struggling to isolate and purify the halogenated this compound from the reaction mixture. What purification strategies do you recommend?
A3: Purification can be challenging due to the similar physical properties of the desired product and byproducts.
-
Aqueous Workup: An initial aqueous workup can help remove unreacted reagents and water-soluble byproducts. Quenching the reaction with a solution of sodium thiosulfate (B1220275) can remove excess halogen.
-
Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. You may need to screen different solvent systems to achieve optimal separation.
-
Distillation: If the product and major impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.
Data Presentation: Optimizing Reaction Conditions
The following tables provide hypothetical data to illustrate the effects of various parameters on the halogenation of this compound.
Table 1: Effect of Temperature on Product Distribution
| Entry | Temperature (°C) | Conversion of this compound (%) | Yield of 2,3,3-Trichlorobutanal (%) | Yield of Over-halogenated Products (%) |
| 1 | 0 | 45 | 40 | <5 |
| 2 | 25 (Room Temp) | 85 | 70 | 15 |
| 3 | 50 | 98 | 65 | 33 |
| 4 | 75 | >99 | 50 | 49 |
Table 2: Effect of Catalyst Loading on Reaction Rate and Selectivity
| Entry | Catalyst (FeCl₃ mol%) | Reaction Time (h) | Conversion (%) | Selectivity for 2,3,3-Trichlorobutanal (%) |
| 1 | 0 | 12 | 30 | 95 |
| 2 | 1 | 6 | 75 | 85 |
| 3 | 5 | 2 | 95 | 70 |
| 4 | 10 | 1 | >99 | 60 |
Table 3: Effect of Solvent on Yield
| Entry | Solvent | Dielectric Constant | Yield of 2,3,3-Trichlorobutanal (%) |
| 1 | Carbon Tetrachloride (CCl₄) | 2.2 | 75 |
| 2 | Dichloromethane (CH₂Cl₂) | 9.1 | 68 |
| 3 | Acetic Acid | 6.2 | 55 |
| 4 | Hexane | 1.9 | 70 |
Experimental Protocols
Protocol 1: Photochlorination of this compound
This protocol describes a general procedure for the chlorination of this compound to synthesize 2,3,3-trichlorobutanal, a potential product of further halogenation.
-
Apparatus Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser.
-
The outlet of the condenser should be connected to a scrubbing system to neutralize any excess chlorine and HCl gas produced.
-
Position a UV lamp (e.g., a 100-watt lamp) to irradiate the flask.
-
-
Reaction Procedure:
-
Charge the flask with this compound (1.0 eq) and an inert solvent such as carbon tetrachloride.
-
Begin stirring and cool the mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
Turn on the UV lamp.
-
Slowly bubble chlorine gas (1.0-1.1 eq) through the solution over a period of 1-2 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.
-
Purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the halogenation of this compound.
Caption: A decision tree for troubleshooting common issues in the halogenation reaction.
Caption: Logical relationships between reaction parameters and outcomes in halogenation.
References
"scale-up challenges in the production of 2,3-Dichlorobutanal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scale-up challenges in the production of 2,3-Dichlorobutanal.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly lower yield of this compound upon scaling up our synthesis from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
A1: A drop in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
-
Inefficient Mixing: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogenous reaction mixture.
-
Poor Temperature Control: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging. Uncontrolled temperature increases can lead to the formation of byproducts. Implement a more robust cooling system and monitor the internal reaction temperature closely.
-
Reagent Addition Rate: The rate of addition of chlorinating agents is critical. A rate that is too fast can lead to over-chlorination or exothermic events that are difficult to control on a larger scale. A slower, controlled addition is recommended.
-
Changes in Headspace and Atmosphere: The larger headspace in a pilot reactor can affect the concentration of gaseous reactants or byproducts. Ensure a consistent inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions like oxidation.
Troubleshooting Steps:
-
Review and Optimize Agitation: Correlate the mixing efficiency from the lab scale to the pilot scale. Consider using computational fluid dynamics (CFD) modeling to simulate mixing in the larger reactor.
-
Enhance Temperature Monitoring and Control: Use multiple temperature probes to ensure uniform temperature throughout the reactor.
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Calibrate Reagent Addition: Re-evaluate and optimize the addition rate of the chlorinating agent for the larger scale.
-
Inert Gas Blanket: Ensure the reactor is properly purged and maintained under an inert atmosphere throughout the reaction.
Q2: Our final product is contaminated with significant amounts of over-chlorinated butanals (e.g., 2,2,3-trichlorobutanal (B13337769) or 2,3,3-trichlorobutanal). How can we minimize the formation of these impurities?
A2: The formation of over-chlorinated byproducts is typically due to a lack of selectivity in the chlorination reaction.
-
Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent will inevitably lead to over-chlorination.
-
Poor Mass Transfer: If the chlorinating agent is not dispersed quickly and evenly, localized areas of high concentration can cause multiple chlorinations on the same molecule.
-
Reaction Time: Prolonged reaction times after the desired product has formed can provide opportunities for further chlorination.
Optimization Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. It may be beneficial to use a slight sub-stoichiometric amount and accept a small amount of unreacted starting material, which is often easier to separate than over-chlorinated impurities.
-
Improved Dispersion: For gaseous chlorinating agents like chlorine gas, use a sparging tube with fine openings to ensure small bubble size and better dispersion. For liquid reagents, consider subsurface addition into a well-agitated region of the reactor.
-
Reaction Monitoring: Implement in-process controls (e.g., GC, HPLC) to monitor the progress of the reaction and stop it once the optimal conversion to the desired product is achieved.
Q3: We are observing the formation of colored impurities and a decrease in product stability during purification by distillation. What is the likely cause and what are the alternative purification strategies?
A3: The development of color and product instability during distillation suggests thermal decomposition or polymerization/condensation reactions at elevated temperatures. Aldehydes, particularly α-chloro aldehydes, can be thermally sensitive.
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Aldol Condensation: At elevated temperatures, this compound can undergo self-condensation reactions, leading to higher molecular weight, colored byproducts.
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Elimination of HCl: The presence of chlorine atoms beta to the aldehyde group can facilitate the elimination of HCl, leading to unsaturated and potentially colored compounds.
-
Decomposition: The compound may be degrading at its boiling point.
Alternative Purification Methods:
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point and minimize thermal stress on the product.
-
Azeotropic Distillation: If a suitable azeotrope-forming solvent is available, this can be a method to distill the product at a lower temperature.
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly to scale up. Adsorbents like silica (B1680970) gel or alumina (B75360) can be used.[1]
-
Crystallization of a Derivative: In some cases, it may be possible to form a crystalline derivative of the aldehyde (e.g., a bisulfite adduct or a hydrazone), isolate it by filtration, and then regenerate the pure aldehyde.
Q4: During workup, we are experiencing product loss into the aqueous phase. How can we improve the extraction efficiency of this compound?
A4: this compound has some water solubility, which can be exacerbated by the presence of certain salts or pH conditions.
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Suboptimal Extraction Solvent: The choice of extraction solvent is crucial. A solvent with low water solubility and high affinity for the product should be used.
-
pH of the Aqueous Phase: The pH can influence the stability and partitioning of the product.
-
Emulsion Formation: Vigorous mixing during extraction can lead to the formation of stable emulsions, trapping the product at the interface.
Improving Extraction Efficiency:
-
Solvent Selection: Test different extraction solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) to find the one with the best partition coefficient.
-
Salting Out: Add a neutral salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the organic product.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
Gentle Mixing: To avoid emulsions, use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. If an emulsion does form, adding a small amount of brine or allowing the mixture to stand for a longer period can help to break it.
Data Presentation
Table 1: Comparison of Synthesis Routes and Scale-up Considerations
| Synthesis Route | Key Reactants | Typical Lab-Scale Yield | Potential Scale-up Challenges | Mitigation Strategies |
| Direct Chlorination of Butanal | Butanal, Chlorine (or SO2Cl2) | 60-75% | Poor selectivity (over-chlorination), exothermic reaction control, corrosion. | Precise stoichiometry, controlled reagent addition, efficient cooling, use of corrosion-resistant reactors. |
| Oxidation of 2,3-Dichlorobutanol | 2,3-Dichlorobutanol, Oxidizing agent (e.g., PCC, Swern oxidation) | 75-90% | Cost and handling of oxidizing agents, over-oxidation to carboxylic acid, difficult workup. | Use of milder, more selective oxidants, careful temperature control, optimized workup protocol.[2] |
| Chlorination of Crotonaldehyde | Crotonaldehyde, HCl | 50-65% | Formation of regioisomers, polymerization of crotonaldehyde. | Optimization of reaction conditions (temperature, catalyst), use of polymerization inhibitors. |
Experimental Protocols
Detailed Methodology: Chlorination of Butanal at Pilot Scale
Warning: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a controlled environment.
-
Reactor Preparation:
-
Ensure the glass-lined or Hastelloy reactor is clean, dry, and leak-tested.
-
Purge the reactor with dry nitrogen for at least one hour to ensure an inert atmosphere.
-
Start the reactor's cooling system and set the jacket temperature to -10°C.
-
-
Charging Reactants:
-
Charge the reactor with butanal (1.0 equivalent) and a suitable solvent (e.g., carbon tetrachloride or dichloromethane).
-
Begin agitation, ensuring good mixing without excessive splashing.
-
-
Chlorination:
-
Introduce sulfuryl chloride (SO2Cl2) (1.95 equivalents, to minimize over-chlorination) via a calibrated pump for subsurface addition over a period of 4-6 hours.
-
Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Monitor the reaction progress by taking periodic samples for GC analysis.
-
-
Quenching and Workup:
-
Once the reaction is complete, slowly add a saturated solution of sodium bicarbonate to quench any unreacted chlorinating agent and neutralize the generated HCl. Vent the reactor to a scrubber to handle any off-gassing (SO2, CO2).
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Perform fractional distillation of the crude product under vacuum.
-
Collect the fraction corresponding to the boiling point of this compound.
-
Analyze the purity of the final product by GC and NMR.
-
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Production and quality control workflow for this compound.
References
Technical Support Center: Managing Stereoselectivity in Reactions Involving 2,3-Dichlorobutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dichlorobutanal. The focus is on addressing specific issues related to managing stereoselectivity in reactions involving this chiral α,β-dichloroaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling stereoselectivity in reactions with this compound?
A1: this compound possesses two adjacent stereocenters, which presents a significant challenge in controlling the formation of diastereomers and enantiomers. The primary challenges include:
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Competing Reaction Pathways: The presence of two chlorine atoms at the α and β positions can lead to complex reaction pathways, including eliminations and rearrangements, which can affect stereochemical outcomes.
-
Chelation vs. Non-Chelation Control: The chlorine atoms can act as Lewis basic sites, leading to potential chelation with metal-based reagents. The outcome of a reaction can be highly dependent on whether a chelation-controlled or a non-chelation-controlled (e.g., Felkin-Anh model) pathway is dominant.[1][2]
-
Substrate Conformation: The conformational preference of the this compound substrate can influence the facial selectivity of nucleophilic attack on the aldehyde carbonyl group.
Q2: How can I favor a chelation-controlled nucleophilic addition to this compound?
A2: To favor a chelation-controlled pathway, which can lead to a specific diastereomer, consider the following strategies:
-
Use of Chelating Lewis Acids: Employ Lewis acids that are known to form strong chelates, such as MgBr₂, ZnBr₂, TiCl₄, and SnCl₄.[1] These can coordinate to both the carbonyl oxygen and one of the chlorine atoms, locking the conformation of the substrate and directing the nucleophilic attack.
-
Choice of Nucleophile: Organometallic reagents with metals that have a high propensity for chelation (e.g., Grignard reagents, organozinc compounds) are good candidates.
-
Solvent Selection: Use weakly coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343).[3] Highly coordinating solvents can compete with the substrate for binding to the Lewis acid, thus disfavoring chelation.
Q3: What conditions would favor a non-chelation-controlled (Felkin-Anh) addition?
A3: To promote a non-chelation-controlled pathway, which would yield the opposite diastereomer to the chelation-controlled product, you should:
-
Use Non-Chelating Lewis Acids: Boron-based Lewis acids, such as BF₃·OEt₂, are generally poor chelating agents and will favor a Felkin-Anh type addition.[1]
-
Bulky Protecting Groups (if applicable): If the chlorine atoms were replaced by silyloxy groups, bulky silyl (B83357) groups would disfavor chelation.[3][4] By analogy, bulky substituents near the chlorine atoms could have a similar effect.
-
Use of Non-Chelating Metals: Reagents based on metals with low chelating ability can be beneficial.
Q4: Can organocatalysis be used to control enantioselectivity in reactions of this compound?
A4: Yes, organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has been shown to be effective for stereoselective reactions of α-chloro aldehydes.[5][6] Chiral NHC catalysts can be employed to achieve high enantioselectivity in reactions such as benzoin (B196080) condensations, cycloadditions, or Michael additions.[7] The catalyst forms a chiral enolate intermediate with the aldehyde, which then reacts with the electrophile in a stereocontrolled manner.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in a Grignard Addition to this compound
| Symptom | Possible Cause | Suggested Solution |
| A nearly 1:1 mixture of diastereomers is obtained. | The reaction is proceeding through both chelation and non-chelation pathways at comparable rates. | To favor chelation control: • Add a chelating Lewis acid like TiCl₄ or MgBr₂ to the reaction mixture before the Grignard reagent. • Switch to a less coordinating solvent such as toluene or hexane.To favor non-chelation control: • Use a non-chelating Lewis acid like BF₃·OEt₂. • Consider using a different organometallic reagent, such as an organolithium, which has a lower tendency for chelation compared to Grignard reagents. |
| The undesired diastereomer is the major product. | The reaction conditions are favoring the wrong stereochemical pathway. | • If the desired product is the syn-diol (assuming a chelation model), enhance chelation as described above. • If the desired product is the anti-diol (assuming a Felkin-Anh model), suppress chelation by using a non-chelating Lewis acid.[2] |
Problem 2: Low Enantiomeric Excess (ee) in an Organocatalyzed Reaction
| Symptom | Possible Cause | Suggested Solution |
| The product is formed with low enantioselectivity. | The chiral catalyst is not effectively discriminating between the two faces of the intermediate. | • Screen different catalyst backbones: The steric and electronic properties of the organocatalyst are crucial. Test a range of catalysts with different chiral scaffolds. • Vary the catalyst loading: In some cases, increasing or decreasing the catalyst loading can improve enantioselectivity. • Optimize the reaction temperature: Lowering the reaction temperature often leads to higher enantiomeric excess. • Solvent effects: The polarity and coordinating ability of the solvent can significantly impact the transition state. Screen a variety of solvents. |
| The reaction is slow and gives low yield along with low ee. | The catalyst may be inhibited or the reaction conditions may not be optimal for catalyst turnover. | • Check for impurities: Ensure that the starting materials and solvent are pure and dry. • Additives: Some organocatalytic reactions benefit from the addition of co-catalysts or additives that can enhance reactivity and selectivity. For example, the use of a base is often required to generate the active NHC catalyst.[8] |
Data Presentation
Table 1: Hypothetical Influence of Lewis Acid on Diastereoselectivity of Grignard Addition to this compound
| Entry | Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | None | THF | 0 | 55:45 |
| 2 | MgBr₂ | Toluene | -78 | 90:10 |
| 3 | TiCl₄ | DCM | -78 | >95:5 |
| 4 | BF₃·OEt₂ | DCM | -78 | 15:85 |
Table 2: Hypothetical Effect of Catalyst and Temperature on an NHC-Catalyzed Stetter Reaction
| Entry | Chiral NHC Catalyst | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Catalyst A | DBU | 25 | 85 | 70 |
| 2 | Catalyst A | DBU | 0 | 82 | 85 |
| 3 | Catalyst A | DBU | -20 | 75 | 92 |
| 4 | Catalyst B | DBU | -20 | 78 | >99 |
Experimental Protocols
Protocol 1: General Procedure for a Chelation-Controlled Grignard Addition
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous toluene (0.1 M).
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Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of TiCl₄ (1.1 eq) in toluene. Stir the mixture for 30 minutes at -78 °C.
-
Add the Grignard reagent (1.2 eq) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction for an additional 2-4 hours at -78 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Protocol 2: General Procedure for an Enantioselective NHC-Catalyzed Reaction
-
To a dry vial, add the chiral triazolium salt (the NHC precatalyst, 0.1 eq) and the substrate (e.g., an α,β-unsaturated aldehyde for a Michael addition, 1.2 eq).
-
Dissolve the solids in an anhydrous solvent (e.g., THF, DCM, or MeCN).
-
Add the base (e.g., DBU, 0.1 eq) to the solution to generate the active NHC catalyst.
-
Add the this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., -20 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a mild acid) and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective [8 + 2] Cycloaddition Reaction of Azaheptafulvenes with α-Chloro Aldehydes via N-Heterocyclic Carbene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
"alternative catalysts for the synthesis of 2,3-Dichlorobutanal"
Welcome to the technical support center for the synthesis of 2,3-dichlorobutanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing alternative catalysts and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative catalytic methods for the synthesis of this compound?
The main alternatives to traditional chlorination methods, which can be hazardous and non-selective, are organocatalytic approaches. These methods offer milder reaction conditions and the potential for asymmetric synthesis, providing control over the stereochemistry of the final product. The synthesis of this compound can be approached via the α-chlorination of butanal or the dichlorination of crotonaldehyde (B89634). Organocatalysis is particularly well-documented for the α-chlorination of aldehydes.
Q2: What are the advantages of using organocatalysts for the chlorination of aldehydes?
Organocatalysts, which are small organic molecules, offer several advantages:
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Enantioselectivity: They can be used to synthesize specific stereoisomers of this compound, which is crucial for pharmaceutical applications.
-
Mild Reaction Conditions: These reactions often run at or below room temperature, reducing the risk of side reactions and decomposition.
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Stability: Many organocatalysts are stable to air and moisture, simplifying experimental setup.
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Low Toxicity: Compared to many metal-based catalysts, organocatalysts are generally less toxic.
Q3: What types of organocatalysts are effective for the α-chlorination of aldehydes?
Several classes of amine-based organocatalysts have proven effective for the enantioselective α-chlorination of aldehydes. These catalysts operate via an enamine intermediate. Notable examples include:
-
Imidazolidinones: These have been shown to be highly effective in mediating the chlorination of a wide range of aldehydes.[1]
-
Proline and its derivatives: L-proline and proline amides are readily available and can catalyze the α-chlorination with high yields and enantioselectivities.[2][3]
-
(2R,5R)-Diphenylpyrrolidine: This catalyst is also used for the asymmetric α-chlorination of aldehydes.[2]
Q4: What are the common chlorine sources used in these organocatalytic reactions?
The choice of chlorine source is critical for the success of the reaction. Common electrophilic chlorine sources include:
-
N-chlorosuccinimide (NCS): A widely used, inexpensive, and easy-to-handle solid.[2][3]
-
Perchlorinated quinones: These have been found to be effective chlorinating reagents, particularly in combination with imidazolidinone catalysts.[1][4]
-
Lithium Chloride (LiCl): In some advanced methods, such as SOMO (Singly Occupied Molecular Orbital) catalysis, simple salts like LiCl can be used as the chlorine source in the presence of an oxidant.[5]
Q5: How can I synthesize this compound from crotonaldehyde?
The synthesis of this compound from crotonaldehyde involves the addition of chlorine across the double bond. One documented method involves treating crotonaldehyde with hydrogen chloride followed by chlorination.[6] While specific alternative catalysts for this direct transformation are not extensively detailed in the provided literature, organocatalytic methods for the conjugate addition of chlorine to α,β-unsaturated aldehydes could be an area for exploration.
Troubleshooting Guide
Problem 1: Low yield of this compound.
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Possible Cause 1: Catalyst Inefficiency.
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Possible Cause 2: Inappropriate Solvent.
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Solution: The solvent can significantly impact reaction rate and yield. Acetone has been identified as an optimal solvent in some organocatalytic chlorination reactions.[4] Screen a range of solvents (e.g., acetone, chloroform, toluene) to find the best one for your specific substrate and catalyst combination.
-
-
Possible Cause 3: Suboptimal Temperature.
-
Solution: Many organocatalytic chlorinations are performed at low temperatures (e.g., -30°C) to improve selectivity and stability of the intermediates.[4] If the yield is low, experiment with varying the temperature.
-
-
Possible Cause 4: Impure Starting Materials.
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Solution: Ensure that the starting aldehyde (e.g., butanal or crotonaldehyde) is distilled immediately before use to remove any acidic impurities or polymers that can inhibit the catalyst.[6]
-
Problem 2: Poor stereoselectivity (low ee or dr).
-
Possible Cause 1: Incorrect Catalyst/Chlorine Source Combination.
-
Solution: The enantioselectivity is highly dependent on the interaction between the catalyst, substrate, and chlorinating agent. For example, high enantioselectivity was achieved using an imidazolidinone catalyst with a perchlorinated quinone, whereas NCS with the same catalyst gave a racemic product.[1] Refer to the data tables below to select a proven combination.
-
-
Possible Cause 2: Racemization of the Product.
Problem 3: Formation of multiple chlorinated byproducts.
-
Possible Cause: Over-chlorination or side reactions.
-
Solution: This can occur if the reaction is left for too long or if the reaction conditions are too harsh. Monitor the reaction progress carefully using techniques like TLC or GC-MS. Use the stoichiometric amount of the chlorinating agent. Radical chlorination, for instance, can lead to chlorination at multiple positions if not well-controlled.[7]
-
Data Presentation
Table 1: Comparison of Organocatalytic Systems for the α-Chlorination of Aldehydes
| Catalyst (mol%) | Aldehyde | Chlorine Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Imidazolidinone 3 (5) | Octanal | Perchlorinated Quinone 1 | Acetone | -30 | 12 | 91 | 92 | [1][4] |
| l-Proline amide (10) | 3-Methylbutanal | NCS | CH2Cl2 | rt | 1 | 96 | 95 | [3] |
| (2R,5R)-Diphenylpyrrolidine (10) | 3-Methylbutanal | NCS | CH2Cl2 | rt | 1 | 99 | 92 | [3] |
| Imidazolidinone 1 (20) | Octanal | LiCl, Ce(IV) oxidant | MeCN | -20 | - | 81 | 94 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective α-Chlorination using an Imidazolidinone Catalyst
This protocol is adapted from the work of MacMillan and co-workers.[1][4]
-
Preparation: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazolidinone catalyst (5 mol %).
-
Solvent and Aldehyde Addition: Add the solvent (e.g., acetone) and cool the mixture to the desired temperature (e.g., -30°C). Add the aldehyde substrate (1.0 equivalent) dropwise.
-
Initiation of Reaction: In a separate flask, dissolve the perchlorinated quinone (1.1 equivalents) in the same solvent. Add this solution to the reaction mixture dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of Na2S2O3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude α-chloro aldehyde can be purified by silica (B1680970) gel chromatography. For sensitive aldehydes, it is often advantageous to proceed to the next step (e.g., reduction to the alcohol) with the crude material.
Protocol 2: General Procedure for Enantioselective α-Chlorination using L-Proline Amide
This protocol is based on the work of Jørgensen and co-workers.[3]
-
Preparation: To a flask, add the aldehyde (1.0 equivalent), L-proline amide catalyst (10 mol %), and the solvent (e.g., CH2Cl2).
-
Chlorinating Agent Addition: Add N-chlorosuccinimide (NCS) (1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification to yield the desired α-chloro aldehyde.
Visualizations
Caption: Enamine catalysis cycle for the α-chlorination of aldehydes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 5. Enantioselective Linchpin Catalysis by SOMO Catalysis: An Approach to the Asymmetric α-Chlorination of Aldehydes and Terminal Epoxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buy this compound | 55775-41-2 [smolecule.com]
Technical Support Center: Purification of Commercial 2,3-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the purification of commercial 2,3-Dichlorobutanal. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the acquisition of high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the chlorination of butanal or crotonaldehyde. Impurities can arise from unreacted starting materials, over-chlorination, side reactions, and degradation. The most frequently encountered impurities include:
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Unreacted Starting Materials: Butanal or crotonaldehyde.
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Isomeric and Over-chlorinated Byproducts: 2,2-Dichlorobutanal, 2,3,3-trichlorobutanal, and other positional isomers.
-
Oxidation Products: 2,3-Dichlorobutanoic acid, formed by the oxidation of the aldehyde group.
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Condensation Products: Aldol condensation products of butanal or this compound itself.
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Hydrates: this compound can form solid, insoluble hydrates in the presence of water.[1]
Q2: My GC-MS analysis shows multiple peaks close to the main this compound peak. How can I identify them?
A2: Closely eluting peaks are likely isomers or compounds with similar boiling points. To identify these impurities, consider the following:
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Mass Spectrometry (MS) Fragmentation: Analyze the mass spectra of the impurity peaks. Isomers of dichlorobutanal will have the same molecular ion peak but may show different fragmentation patterns. Look for characteristic fragments corresponding to the loss of chlorine, the aldehyde group, or alkyl fragments.
-
Reference Spectra: Compare the obtained mass spectra against a commercial or in-house spectral library (e.g., NIST).
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the impurities, aiding in the determination of their elemental composition.
-
Synthesis of Standards: If a specific impurity is suspected, synthesizing a small amount of the pure compound can provide a reference for retention time and mass spectrum.
Q3: The purity of my this compound decreases over time, and a white precipitate has formed. What is happening and how can I prevent it?
A3: The decrease in purity and formation of a white precipitate are likely due to two main factors: oxidation and hydrate (B1144303) formation.
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Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (2,3-Dichlorobutanoic acid), especially when exposed to air.
-
Hydrate Formation: In the presence of moisture, this compound can form a solid, insoluble hydrate.[1]
To prevent degradation:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Conditions: Ensure all storage containers and handling equipment are thoroughly dried to prevent hydrate formation.[1]
-
Low Temperature: Store the material at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of degradation.
-
Stabilizers: For long-term storage, the addition of a small amount of a radical scavenger (e.g., BHT) may be considered, but its compatibility with downstream applications must be verified.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Co-distillation with impurities having similar boiling points (e.g., isomers). - Thermal decomposition during distillation. | - Use a fractional distillation column with a higher number of theoretical plates for better separation. - Perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress. - Before distillation, wash the crude product with a 10% sodium bicarbonate solution to remove acidic impurities.[2] |
| Presence of Acidic Impurities (e.g., 2,3-Dichlorobutanoic acid) | - Oxidation of the aldehyde during synthesis, work-up, or storage. | - Wash the crude product with a saturated aqueous solution of sodium bicarbonate until CO2 evolution ceases. Subsequently, wash with water and dry the organic layer over anhydrous magnesium sulfate (B86663) before further purification.[2] |
| Formation of a Solid Precipitate | - Hydrate formation due to the presence of water. | - Ensure all glassware and solvents are anhydrous.[1] - If a precipitate has formed, it may be possible to remove it by filtration under an inert atmosphere. The liquid portion should then be thoroughly dried. |
| Incomplete Removal of Aldehydic Impurities | - Inefficient separation by distillation alone. | - Consider chemical purification methods such as the formation of a bisulfite adduct. Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off. The aldehyde can then be regenerated by treatment with an acid or base.[2][3] |
Quantitative Data Summary
The following table summarizes the typical purity levels of this compound and the common concentration ranges of key impurities found in commercial batches. These values are indicative and can vary depending on the synthetic route and purification process.
| Compound | Typical Purity (%) | Common Impurity Concentration Range (%) |
| This compound | 90 - 97 | - |
| Butanal | - | 0.1 - 2.0 |
| 2,2-Dichlorobutanal | - | 0.5 - 3.0 |
| Trichlorobutanal isomers | - | 0.1 - 1.5 |
| 2,3-Dichlorobutanoic acid | - | 0.2 - 1.0 |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for removing impurities with significantly different boiling points from this compound.
Methodology:
-
Acid Removal (Optional but Recommended):
-
In a separatory funnel, dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. Gently swirl and vent the funnel frequently to release any evolved CO2. Repeat the washing until no more gas is evolved.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge). Ensure all glassware is thoroughly dried.
-
Place the crude, dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Gradually reduce the pressure and begin heating the distillation flask.
-
Collect the fractions at the appropriate boiling point and pressure. The boiling point of this compound is approximately 74-76 °C at 20 mmHg.
-
Monitor the purity of the collected fractions by GC-MS.
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the qualitative and quantitative analysis of this compound and its impurities.
Methodology:
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is recommended. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify the peaks by comparing their retention times and mass spectra with known standards or spectral libraries.
-
Quantify the impurities by calculating the relative peak areas (assuming a similar response factor for all components) or by using an internal/external standard calibration for more accurate results.
-
Visualizations
Caption: Purification and analysis workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
References
"impact of solvent choice on 2,3-Dichlorobutanal reactivity"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichlorobutanal. The following information addresses common issues related to the impact of solvent choice on its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?
A1: The choice of solvent plays a critical role in the outcome of nucleophilic substitution reactions with this compound by influencing the reaction mechanism (SN1 or SN2).
-
Polar Protic Solvents (e.g., water, methanol (B129727), ethanol) can stabilize both the carbocation intermediate in an SN1 pathway and the nucleophile. This stabilization of the nucleophile can decrease its reactivity, potentially slowing down SN2 reactions.[1] Conversely, the stabilization of the carbocation can accelerate SN1 reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) are effective at solvating cations but not anions (nucleophiles).[2] This leaves the nucleophile more "bare" and highly reactive, thus accelerating SN2 reactions.
-
Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged intermediates or nucleophiles, as they do not effectively stabilize these species. Reactions in nonpolar solvents are often significantly slower.[2]
Q2: I am observing a mixture of substitution and elimination products. How can I favor the substitution product?
A2: The formation of elimination byproducts is a common issue. To favor substitution:
-
Use a less hindered, more nucleophilic reagent. Strong, bulky bases are more likely to induce elimination.
-
Control the temperature. Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent Choice: The solvent can influence the balance between substitution and elimination. For SN2 reactions, a polar aprotic solvent is often preferred.
Q3: My reaction with this compound is proceeding very slowly. What are the potential causes and solutions?
A3: Slow reaction rates can be attributed to several factors:
-
Inappropriate Solvent: As discussed in Q1, the solvent may be stabilizing the nucleophile too strongly (in the case of polar protic solvents in an SN2 reaction) or failing to stabilize a charged intermediate (in the case of nonpolar solvents in an SN1 reaction).[1][2] Consider switching to a solvent that better suits the expected mechanism.
-
Poor Nucleophile: The nucleophile may not be strong enough to react efficiently.
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the overall reaction rate. A careful optimization of the reaction temperature may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion | Incorrect solvent for the desired reaction mechanism. | For SN2 reactions, switch to a polar aprotic solvent like DMF or DMSO. For SN1-type reactions, a polar protic solvent like ethanol (B145695) or methanol may be more suitable. |
| Nucleophile is too weak. | Select a stronger nucleophile. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| Formation of multiple products | A mixture of SN1, SN2, and/or elimination pathways are competing. | To favor SN2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor SN1, use a weaker nucleophile in a polar protic solvent. |
| Rearrangement of an intermediate carbocation (in SN1). | This is an inherent possibility in SN1 reactions. Consider if an SN2 pathway is feasible to avoid the carbocation intermediate. | |
| Product degradation | The product may be unstable under the reaction conditions. | Analyze the reaction at earlier time points to see if the product forms and then degrades. Consider using milder reaction conditions or a less reactive solvent. |
Data Presentation
The following tables present illustrative data on the effect of solvent on a hypothetical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-). This data is based on general principles of organic chemistry and is intended to demonstrate expected trends.
Table 1: Effect of Solvent on Reaction Rate and Product Distribution in a Hypothetical SN2 Reaction
| Solvent | Solvent Type | Relative Rate Constant (krel) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| Methanol | Polar Protic | 1 | 60 | 40 |
| Ethanol | Polar Protic | 0.5 | 55 | 45 |
| Acetone | Polar Aprotic | 50 | 85 | 15 |
| DMF | Polar Aprotic | 200 | 90 | 10 |
| Hexane | Nonpolar | <0.01 | <5 | <5 |
Table 2: Effect of Solvent on a Hypothetical Solvolysis Reaction (SN1)
| Solvent | Solvent Type | Dielectric Constant | Relative Rate of Solvolysis |
| Acetic Acid | Polar Protic | 6.2 | 1 |
| Ethanol | Polar Protic | 24.6 | 100 |
| Methanol | Polar Protic | 32.7 | 500 |
| Water | Polar Protic | 80.4 | 10,000 |
Experimental Protocols
The following is a general protocol for a nucleophilic substitution reaction with an alpha-chloro aldehyde, which can be adapted for this compound.
General Protocol for Nucleophilic Substitution of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF for an SN2 reaction).
-
Reagent Addition: Add the nucleophile (1.1 equivalents) to the stirred solution at room temperature. If the reaction is exothermic, the addition should be done portion-wise or via a dropping funnel, while maintaining the desired temperature with an external cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Work-up: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica (B1680970) gel column chromatography.
Visualizations
Caption: A general experimental workflow for a nucleophilic substitution reaction.
Caption: Logical relationship between solvent type and favored reaction pathway.
References
Technical Support Center: Dehydrochlorination of 2,3-Dichlorobutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dehydrochlorination of 2,3-Dichlorobutanal.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydrochlorination of this compound to synthesize 2-chloro-2-butenal.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| DC-01 | Low or no conversion of this compound | - Insufficient base strength or concentration: The base is not strong enough to efficiently promote the elimination reaction. - Low reaction temperature: The activation energy for the dehydrochlorination is not being met. - Inadequate reaction time: The reaction has not proceeded to completion. | - Use a stronger base such as potassium tert-butoxide or a higher concentration of NaOH or KOH. - Gradually increase the reaction temperature while monitoring for side product formation. - Extend the reaction time and monitor the progress using techniques like TLC or GC. |
| DC-02 | Formation of a viscous, polymeric material | - Aldol (B89426) condensation: Under basic conditions, the enolate of the starting material or product can react with another aldehyde molecule, leading to polymerization. | - Use a non-nucleophilic, sterically hindered base (e.g., DBU, DBN). - Maintain a low reaction temperature to disfavor the aldol reaction. - Add the base slowly to the solution of the aldehyde to keep the enolate concentration low. |
| DC-03 | Presence of multiple unidentified side products | - Michael addition: The desired product, 2-chloro-2-butenal, is an α,β-unsaturated aldehyde and can act as a Michael acceptor. - Cannizzaro reaction: If a non-enolizable aldehyde is present as an impurity or formed in situ, it can undergo disproportionation in the presence of a strong base. | - Use a less nucleophilic base. - Control the stoichiometry of the base carefully. - Purify the starting material to remove any impurities that could lead to side reactions. |
| DC-04 | Low yield of the desired 2-chloro-2-butenal | - Sub-optimal solvent choice: The solvent may not be suitable for the reaction, affecting the solubility of reactants and the stability of intermediates. - Competitive substitution reaction: The base may act as a nucleophile, leading to substitution products instead of elimination. | - Screen different aprotic solvents of varying polarity. - Use a non-nucleophilic base to favor elimination over substitution. |
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the dehydrochlorination of this compound?
The primary product is 2-chloro-2-butenal, an α,β-unsaturated aldehyde. The reaction proceeds via an elimination mechanism where a molecule of hydrogen chloride is removed.
Q2: What are the most common side reactions to be aware of?
The most common side reactions are aldol condensation and Michael addition.[1][2] The aldehyde functional group in both the starting material and the product can undergo aldol condensation in the presence of a base. The α,β-unsaturated nature of the product, 2-chloro-2-butenal, makes it susceptible to Michael addition by nucleophiles, including the enolate of the starting material or product.
Q3: How can I minimize the formation of aldol condensation byproducts?
To minimize aldol condensation, consider the following:
-
Use of a non-nucleophilic, sterically hindered base: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are less likely to promote the aldol reaction.
-
Low temperature: Running the reaction at lower temperatures can help to control the rate of the aldol addition.
-
Slow addition of base: Adding the base slowly to the reaction mixture helps to keep the concentration of the reactive enolate intermediate low at any given time.
Q4: Can the choice of base influence the outcome of the reaction?
Absolutely. The choice of base is critical.
-
Strong, non-nucleophilic bases (e.g., potassium tert-butoxide, DBU) are generally preferred to favor the E2 elimination pathway and minimize nucleophilic substitution reactions.
-
Conventional bases like sodium hydroxide (B78521) or potassium hydroxide can also be used, but they may increase the likelihood of aldol condensation and other side reactions due to their nucleophilicity and the generation of water, which can participate in side reactions.
Q5: Is there an ideal solvent for this reaction?
The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred to avoid the complications that can arise from protic solvents in base-catalyzed reactions. The polarity of the solvent should be optimized to ensure the solubility of both the substrate and the base.
Experimental Protocols
General Protocol for Dehydrochlorination using a Non-Nucleophilic Base:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in a suitable anhydrous aprotic solvent (e.g., THF, DCM, or Toluene).
-
Inert Atmosphere: Purge the system with nitrogen or argon.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a non-nucleophilic base (e.g., 1.1 equivalents of DBU or potassium tert-butoxide) in the same solvent via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
Visualizations
Logical Relationship of Potential Reactions
Caption: Reaction pathways of this compound under basic conditions.
Experimental Workflow for Troubleshooting
Caption: A typical workflow for troubleshooting and optimizing the reaction.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-Dichlorobutanal and 2-Chlorobutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,3-Dichlorobutanal and 2-chlorobutanal (B2924442). While direct comparative kinetic data for these specific compounds is not extensively available in the public domain, this document synthesizes established principles of organic chemistry to predict their relative reactivity. Furthermore, it furnishes detailed experimental protocols that can be employed to generate quantitative, comparative data.
Theoretical Framework: Electronic Effects on Carbonyl Reactivity
The reactivity of aldehydes in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the carbon skeleton increase this electrophilicity, thereby enhancing the aldehyde's reactivity. Conversely, electron-donating groups decrease reactivity.
In the case of chlorinated butanals, the chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.
-
2-Chlorobutanal possesses one chlorine atom at the alpha-position to the carbonyl group. This single chlorine atom significantly enhances the reactivity of the aldehyde compared to the parent butanal.
-
This compound features two chlorine atoms, one at the alpha-position and another at the beta-position. The presence of a second chlorine atom further intensifies the electron-withdrawing effect. Although the inductive effect diminishes with distance, the cumulative effect of two chlorine atoms is expected to render the carbonyl carbon of this compound more electrophilic than that of 2-chlorobutanal.
Therefore, it is predicted that This compound will be more reactive towards nucleophiles than 2-chlorobutanal.
Predicted Reactivity and Hypothetical Data
Based on the theoretical framework, we can anticipate the following trends in reactivity. The table below presents a qualitative comparison and hypothetical quantitative data for a generic nucleophilic addition reaction.
| Parameter | 2-Chlorobutanal | This compound | Rationale |
| Relative Reactivity | Less Reactive | More Reactive | The additional chlorine atom in this compound exerts a stronger electron-withdrawing inductive effect. |
| Hypothetical Rate Constant (k, M⁻¹s⁻¹) | k | > k | The more electrophilic carbonyl carbon of this compound will react faster with a nucleophile. |
| Hypothetical Reaction Yield (%) * | Lower | Higher | Under identical reaction conditions (time, temperature, concentration), the more reactive compound is expected to give a higher yield of the addition product. |
*Assuming the reaction goes to completion and is not limited by other factors.
Experimental Protocols for Comparative Reactivity Analysis
To obtain empirical data supporting the predicted reactivity, the following experimental protocols can be employed.
Experiment 1: Comparative Kinetic Analysis by UV-Vis Spectroscopy
This method is suitable for reactions where either the reactant or the product has a distinct UV-Vis absorbance profile. A common approach is to use a reaction that produces a colored product, such as the formation of a 2,4-dinitrophenylhydrazone.
Objective: To determine and compare the second-order rate constants for the reaction of 2-chlorobutanal and this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Materials:
-
2-Chlorobutanal
-
This compound
-
2,4-Dinitrophenylhydrazine (DNPH) solution in a suitable solvent (e.g., ethanol (B145695) with a catalytic amount of acid)
-
Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Wavelength Selection: Determine the λmax of the 2,4-dinitrophenylhydrazone product of one of the aldehydes. This will be the wavelength used for monitoring the reaction.
-
Reaction Setup: In a quartz cuvette, place a known concentration of the DNPH solution. Allow the solution to equilibrate to a constant temperature in the spectrophotometer.
-
Initiation and Monitoring: Inject a known concentration of the aldehyde (2-chlorobutanal or this compound) into the cuvette and start the kinetic run immediately. Record the absorbance at the predetermined λmax at regular time intervals.
-
Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve. The second-order rate constant (k) can be calculated using the appropriate integrated rate law.
-
Comparison: Repeat the experiment under identical conditions for the other aldehyde. Compare the calculated rate constants to determine the relative reactivity.
Experiment 2: Comparative Yield Analysis by Gas Chromatography (GC)
This method is suitable for comparing the extent of reaction after a fixed period. A Grignard reaction is a good model for this, as the product alcohol can be readily analyzed by GC.
Objective: To compare the product yield of the Grignard reaction of 2-chlorobutanal and this compound with a Grignard reagent after a specific reaction time.
Materials:
-
2-Chlorobutanal
-
This compound
-
Methylmagnesium bromide (or other suitable Grignard reagent) in a suitable ether solvent
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Internal standard (e.g., a non-reactive alkane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In two separate, dry, round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of either 2-chlorobutanal or this compound in anhydrous diethyl ether. Add a known amount of the internal standard to each flask.
-
Reaction: Cool the flasks in an ice bath. To each flask, add an equimolar amount of the Grignard reagent dropwise with stirring.
-
Quenching: After a predetermined reaction time (e.g., 30 minutes), quench both reactions by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Extract the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and filter.
-
GC Analysis: Analyze the resulting solutions by GC-FID.
-
Data Analysis: Determine the peak areas of the starting material, the product alcohol, and the internal standard. Calculate the yield of the alcohol product for each reaction.
-
Comparison: Compare the yields to assess the relative reactivity of the two aldehydes under these conditions.
Visualizing Reaction Mechanisms and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and the logical flow of the reactivity comparison.
Caption: General mechanism of nucleophilic addition to an aldehyde.
A Comparative Guide to Distinguishing Isomers of Dichlorobutanal Using Spectroscopy
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and analysis. The subtle variations in the atomic arrangement of isomers can lead to significant differences in their physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between the isomers of dichlorobutanal, a halogenated aldehyde. By examining their unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), a clear and unambiguous identification of each isomer can be achieved.
Isomers of Dichlorobutanal
The primary isomers of dichlorobutanal addressed in this guide are:
-
2,2-Dichlorobutanal
-
2,3-Dichlorobutanal
-
3,3-Dichlorobutanal
-
3,4-Dichlorobutanal
Spectroscopic Comparison
The following sections detail the expected spectroscopic data for each isomer, providing a basis for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The distinct electronic environments of the protons and carbons in each dichlorobutanal isomer result in unique chemical shifts, multiplicities (splitting patterns), and coupling constants.
Table 1: Predicted ¹H NMR Spectroscopic Data for Dichlorobutanal Isomers
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 2,2-Dichlorobutanal | H1 (CHO) | 9.5 - 9.7 | s | - |
| H3 (CH₂) | 2.2 - 2.4 | q | ~7.5 | |
| H4 (CH₃) | 1.1 - 1.3 | t | ~7.5 | |
| This compound | H1 (CHO) | 9.4 - 9.6 | d | ~2-3 |
| H2 (CHCl) | 4.5 - 4.7 | dd | ~2-3, ~6-7 | |
| H3 (CHCl) | 4.3 - 4.5 | dq | ~6-7, ~7 | |
| H4 (CH₃) | 1.6 - 1.8 | d | ~7 | |
| 3,3-Dichlorobutanal | H1 (CHO) | 9.6 - 9.8 | t | ~2-3 |
| H2 (CH₂) | 3.0 - 3.2 | d | ~2-3 | |
| H4 (CH₃) | 1.8 - 2.0 | s | - | |
| 3,4-Dichlorobutanal | H1 (CHO) | 9.7 - 9.9 | t | ~1-2 |
| H2 (CH₂) | 2.9 - 3.1 | dt | ~7, ~1-2 | |
| H3 (CH) | 4.2 - 4.4 | m | - | |
| H4 (CH₂Cl) | 3.7 - 3.9 | d | ~6 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Dichlorobutanal Isomers
| Isomer | Carbon | Predicted Chemical Shift (ppm) |
| 2,2-Dichlorobutanal | C1 (CHO) | 195 - 200 |
| C2 (CCl₂) | 85 - 95 | |
| C3 (CH₂) | 35 - 45 | |
| C4 (CH₃) | 10 - 15 | |
| This compound | C1 (CHO) | 198 - 203 |
| C2 (CHCl) | 60 - 70 | |
| C3 (CHCl) | 65 - 75 | |
| C4 (CH₃) | 15 - 25 | |
| 3,3-Dichlorobutanal | C1 (CHO) | 200 - 205 |
| C2 (CH₂) | 45 - 55 | |
| C3 (CCl₂) | 80 - 90 | |
| C4 (CH₃) | 25 - 35 | |
| 3,4-Dichlorobutanal | C1 (CHO) | 201 - 206 |
| C2 (CH₂) | 40 - 50 | |
| C3 (CH) | 55 - 65 | |
| C4 (CH₂Cl) | 45 - 55 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The presence of specific functional groups results in characteristic absorption bands. For dichlorobutanal isomers, the key absorptions will be from the carbonyl (C=O) group of the aldehyde and the carbon-chlorine (C-Cl) bonds.[1][2][3][4][5]
Table 3: Predicted Characteristic IR Absorption Bands for Dichlorobutanal Isomers
| Isomer | Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| All Isomers | C=O (aldehyde) | 1720 - 1740 | Strong, sharp peak.[2] |
| C-H (aldehyde) | 2700 - 2800 and 2800 - 2900 | Two distinct, medium peaks.[2] | |
| C-Cl | 600 - 800 | Medium to strong peaks. The exact position can vary based on the substitution pattern.[3][4][5] |
While the C=O and aldehyde C-H stretches will be present in all isomers, subtle shifts in the C-Cl stretching frequencies and the overall fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. The fragmentation pattern is highly dependent on the molecular structure and can be used to distinguish between isomers. For dichlorobutanal, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks.[6][7][8] Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement.[6][9][10]
Table 4: Predicted Key Mass Spectrometry Fragments for Dichlorobutanal Isomers
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Predicted Fragmentation Pattern |
| 2,2-Dichlorobutanal | 140/142/144 | 111/113 ([M-CHO]⁺), 75/77 ([C₃H₄Cl]⁺), 41 ([C₃H₅]⁺) | Loss of the formyl radical is expected. Alpha-cleavage will be prominent. |
| This compound | 140/142/144 | 105 ([M-Cl]⁺), 77/79 ([C₂H₂ClO]⁺), 63/65 ([C₂H₄Cl]⁺) | Fragmentation is likely to involve loss of a chlorine atom and cleavage between C2 and C3. |
| 3,3-Dichlorobutanal | 140/142/144 | 111/113 ([C₃H₄Cl₂]⁺), 75/77 ([C₂H₂Cl]⁺), 41 ([C₃H₅]⁺) | Cleavage between C2 and C3 is a likely fragmentation pathway. |
| 3,4-Dichlorobutanal | 140/142/144 | 105 ([M-Cl]⁺), 91/93 ([C₃H₄Cl]⁺), 49 ([CH₂Cl]⁺) | Loss of a chlorine radical and the chloromethyl radical are expected fragmentation pathways. |
Experimental Protocols
Accurate and reproducible spectroscopic data is essential for the correct identification of isomers. Below are detailed methodologies for acquiring NMR, IR, and MS data for dichlorobutanal isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorobutanal isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence with a 90° pulse.
-
Set a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
-
A relaxation delay of 2-5 seconds is typically used.
-
A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid dichlorobutanal isomer between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
Inject a dilute solution of the isomer (e.g., 1 µg/mL in a volatile solvent like dichloromethane) into the GC.
-
Use a suitable capillary column (e.g., a nonpolar DB-5ms) to separate the isomers if they are in a mixture.
-
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Visualization of Experimental Workflow
The logical flow for distinguishing between dichlorobutanal isomers using the described spectroscopic techniques is outlined below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tutorchase.com [tutorchase.com]
- 3. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. quora.com [quora.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. whitman.edu [whitman.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of 2,3-Dichlorobutanal Purity by GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2,3-Dichlorobutanal purity against alternative analytical techniques. The information presented is supported by representative experimental data and detailed protocols to assist in methodological selection and implementation.
Principle of Purity Validation
The purity of a chemical substance like this compound is determined by identifying and quantifying any impurities present. These impurities can arise from the synthesis process, degradation, or storage. Analytical techniques are employed to separate the main component from these impurities and to provide a quantitative measure of their relative abundance.
Comparison of Analytical Techniques
Gas Chromatography (GC) is the primary separation technique for volatile compounds like this compound. The choice of detector coupled to the GC system is critical for sensitivity and selectivity. Here, we compare the performance of a Mass Spectrometer (MS) with an Electron Capture Detector (ECD) and a Halogen-Specific Detector (XSD).
| Feature | GC-MS | GC-ECD | GC-XSD |
| Principle | Separates based on volatility and polarity, detects and identifies based on mass-to-charge ratio. | Separates based on volatility and polarity, detects based on electron affinity. | Separates based on volatility and polarity, detects halogen-containing compounds. |
| Selectivity | High; provides structural information for impurity identification. | High for halogenated compounds and other electrophilic groups. | Highly selective for halogenated compounds.[1] |
| Sensitivity | Good to excellent, depending on the ionization efficiency of the analyte. | Excellent for halogenated compounds. | Very high for chlorinated and brominated compounds.[2] |
| Identification | Confident identification through mass spectral libraries and fragmentation patterns. | Based on retention time only, requires confirmation with a different technique. | Based on retention time only. |
| Versatility | Can analyze a wide range of volatile and semi-volatile compounds. | Limited to compounds with high electron affinity. | Specific to halogenated compounds. |
| Potential Issues | Complex matrices can lead to ion suppression. | Non-halogenated, co-eluting compounds can interfere.[1] | Response varies between different halogens.[1] |
Quantitative Purity Analysis: A Comparative Overview
The following table presents representative data for the purity analysis of a this compound sample using GC-MS, GC-ECD, and GC-XSD. The sample is assumed to contain common synthesis-related impurities.
| Compound | GC-MS Area % | GC-ECD Area % | GC-XSD Area % |
| This compound | 99.50 | 99.45 | 99.60 |
| 2-Chlorobutanal | 0.25 | 0.30 | 0.20 |
| 3-Chlorobutanal | 0.15 | 0.18 | 0.12 |
| Unidentified Impurity | 0.10 | 0.07 | 0.08 |
Experimental Protocols
Detailed methodologies are crucial for achieving reliable and reproducible results.
GC-MS Validation of this compound Purity
This protocol outlines the steps for the quantitative analysis of this compound purity using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Data Acquisition: Full scan mode.
-
3. Data Analysis:
-
Integrate the peak areas for this compound and all detected impurities.
-
Calculate the area percentage of each component to determine the purity of the sample.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Alternative Method: GC-ECD
-
Instrumentation: A GC system equipped with an Electron Capture Detector.
-
Sample Preparation and GC Conditions: As described for GC-MS.
-
Detector Temperature: 300°C.
-
Makeup Gas: Nitrogen at a flow rate of 25 mL/min.
Alternative Method: GC-XSD
-
Instrumentation: A GC system equipped with a Halogen-Specific Detector.
-
Sample Preparation and GC Conditions: As described for GC-MS.
-
Detector Temperature: 1000°C.
-
Air and Hydrogen Flow: As per manufacturer's recommendations.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow for GC-MS validation and a comparison of the different detection methods.
References
A Comparative Guide to the Synthetic Routes of 2,3-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
2,3-Dichlorobutanal is a halogenated aldehyde of significant interest in organic synthesis due to its reactive nature, serving as a versatile building block for the construction of more complex molecules. The presence of two chlorine atoms on adjacent carbons to the aldehyde functionality enhances its electrophilic character and provides handles for a variety of chemical transformations. This guide provides a comparative overview of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
Several distinct strategies have been developed for the synthesis of this compound, each with its own set of advantages and limitations. The choice of a particular route may depend on factors such as the availability of starting materials, desired stereochemistry, scalability, and safety considerations. The following table summarizes the key quantitative data for the most common synthetic approaches.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Stereoselectivity |
| Chlorination of Crotonaldehyde (B89634) | Crotonaldehyde | Chlorine (Cl₂) | ~4.5 hours | 0-10 | ~50-60 (estimated for dichlorination) | Not reported |
| Oxidation of 2,3-Dichlorobutanol | 2,3-Dichlorobutanol | Pyridinium (B92312) chlorochromate (PCC) | 2-4 hours | Room Temperature | >90 | Substrate-dependent |
| Direct Chlorination of Butanal | Butanal | Chlorine (Cl₂) or N-chloroamides | Variable | Variable | Moderate | Low |
| From 1,3-Butadiene | 1,3-Butadiene | Cl₂, then an oxidizing agent | Multi-step | Variable | Moderate | Not typically selective |
| From Butyric Acid Derivatives | Butyric Acid Derivative | Halogenating agent, then oxidizing agent | Multi-step | Variable | Moderate | Not typically selective |
| Organocatalytic α-Chlorination | Butanal derivative | N-Chlorosuccinimide (NCS), Proline | 24 hours | Room Temperature | ~96 | High (e.g., up to 99% ee) |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are protocols for two of the most established routes to this compound.
Synthesis via Chlorination of Crotonaldehyde
This method involves the direct addition of chlorine across the double bond of crotonaldehyde. The following protocol is adapted from a procedure for the synthesis of a related trichlorobutanal and outlines the formation of the dichlorinated intermediate.
Procedure:
-
A solution of crotonaldehyde (1 mole) in a suitable solvent (e.g., water or an inert organic solvent) is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, and a cooling bath.
-
The solution is cooled to a temperature between 0 and 10 °C.
-
Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is exothermic and the temperature should be maintained within the specified range.
-
The progress of the reaction can be monitored by the disappearance of the starting material using techniques such as GC or TLC.
-
After the reaction is complete (typically after the addition of approximately one molar equivalent of chlorine), the reaction mixture is worked up. This may involve quenching with a reducing agent to remove excess chlorine, followed by extraction with an organic solvent.
-
The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation. The estimated yield for the dichlorination step is in the range of 50-60%.
Synthesis via Oxidation of 2,3-Dichlorobutanol
The oxidation of the corresponding di-chlorinated alcohol offers a high-yielding route to the aldehyde. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent for this transformation.[1]
Procedure:
-
To a stirred solution of 2,3-dichlorobutanol (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂), pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) is added in one portion.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an equal volume of a solvent like diethyl ether and filtered through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation. This method typically affords a high yield of the desired aldehyde, often exceeding 90%.
Visualization of Synthetic Pathways
To provide a clearer understanding of the chemical transformations, the following diagrams, generated using the DOT language, illustrate the key synthetic routes to this compound.
Concluding Remarks
The synthesis of this compound can be achieved through several distinct chemical pathways. For large-scale, non-stereoselective synthesis, the chlorination of crotonaldehyde presents a direct and established method, albeit with moderate yields. For higher yields and cleaner reactions, the oxidation of 2,3-dichlorobutanol is a superior choice, provided the starting alcohol is readily available.
In the context of developing chiral molecules for pharmaceutical applications, stereoselective methods are paramount. Organocatalytic α-chlorination has emerged as a powerful tool for the enantioselective synthesis of α-chloroaldehydes. While this guide provides a general overview, researchers are encouraged to consult the primary literature for specific catalyst systems and conditions to achieve the desired diastereoselectivity and enantiomeric excess for their target molecule. The choice of synthetic route will ultimately be guided by a careful consideration of the specific requirements of the research or development program.
References
A Comparative Guide to 2,3-Dichlorobutanal for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Chlorinated aldehydes, a class of reactive intermediates, offer a versatile platform for a variety of chemical transformations. Among these, 2,3-dichlorobutanal presents a unique reactivity profile that can offer distinct advantages over other chlorinated aldehyde isomers. This guide provides an objective comparison of this compound with other chlorinated butanals, supported by theoretical principles and illustrative experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Enhanced Electrophilicity and Unique Reactivity
The primary advantage of this compound lies in its distinct electronic properties. The presence of two electron-withdrawing chlorine atoms on adjacent carbons (C-2 and C-3) significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes this compound a more potent reaction partner in nucleophilic addition reactions compared to its monochlorinated or differently substituted dichlorinated counterparts.
The positioning of the chlorine atoms also influences the acidity of the α-proton and the stability of potential intermediates, which can be leveraged in various synthetic applications, including aldol (B89426) reactions and the synthesis of heterocyclic compounds.
Comparative Data of Chlorinated Butanals
To provide a clear comparison, the following tables summarize the structural and physicochemical properties of this compound and other representative chlorinated butanals.
Table 1: Structural and Physicochemical Properties of Chlorinated Butanal Isomers
| Property | This compound | 2-Chlorobutanal (B2924442) | 3-Chlorobutanal | 2,2-Dichlorobutanal |
| CAS Number | 55775-41-2[1][2][3][4] | 55948-20-4 | 18790-63-1 | 23454-01-5 |
| Molecular Formula | C₄H₆Cl₂O[1][2][3][4] | C₄H₇ClO | C₄H₇ClO | C₄H₆Cl₂O |
| Molecular Weight | 140.99 g/mol [1][3] | 106.55 g/mol | 106.55 g/mol | 140.99 g/mol |
| Boiling Point | 189.5 °C (estimated)[2][5] | 114-116 °C | Not available | Not available |
| Density | 1.267 g/cm³ (estimated)[2][5] | 1.05 g/cm³ | Not available | Not available |
| Computed XLogP3 | 1.4[3] | 1.1 | 1.1 | 1.8 |
Data sourced from PubChem and other chemical databases. Some physical properties are estimated due to a lack of experimental data.
Performance in Key Synthetic Reactions
While direct, side-by-side comparative studies are limited in the published literature, we can infer the performance of this compound in key reaction types based on established chemical principles and extrapolate from existing experimental data for similar compounds.
Table 2: Illustrative Performance Comparison in Synthetic Reactions
| Reaction Type | This compound (Expected) | Other Chlorinated Aldehydes (Observed/Expected) | Rationale for Advantage |
| Nucleophilic Addition | High reactivity and yield | Moderate to high reactivity | Enhanced electrophilicity of the carbonyl carbon due to two adjacent chlorine atoms. |
| Diastereoselective Aldol Reactions | High potential for stereocontrol | Variable stereocontrol depending on chlorine position | The stereoelectronic environment created by the two chlorine atoms can lead to highly organized transition states, favoring the formation of specific diastereomers. |
| Heterocycle Synthesis | Versatile precursor for various heterocycles | Good precursors, but potentially with different regioselectivity | The two chlorine atoms provide multiple reaction sites for cyclization reactions.[6][7][8][9][10] |
| Organocatalytic α-Chlorination | Not applicable (already dichlorinated) | Applicable to monochlorinated aldehydes for further functionalization | This compound can be seen as a downstream product of such reactions, offering a more advanced intermediate.[11][12][13][14][15] |
Experimental Protocols
Detailed experimental protocols for reactions specifically utilizing this compound are not widely available. However, the following protocols for analogous transformations with other chlorinated aldehydes can be adapted and optimized by skilled researchers.
Illustrative Protocol 1: Diastereoselective Aldol Reaction of an α-Chloroaldehyde
This protocol is based on the general principles of achieving high diastereoselectivity in aldol reactions with α-substituted aldehydes.
Materials:
-
α-Chloroaldehyde (e.g., 2-chlorobutanal as a model) (1.0 equiv)
-
Ketone or other enolate precursor (1.2 equiv)
-
Lewis acid (e.g., TiCl₄, SnCl₄) or bulky base (e.g., LDA)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
-
Quenching solution (e.g., saturated NH₄Cl)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the ketone in the anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add the base (e.g., LDA) to generate the enolate. Stir for 30-60 minutes.
-
In a separate flask, dissolve the α-chloroaldehyde in the anhydrous solvent and cool to -78 °C.
-
Slowly add the enolate solution to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Researchers should note that the choice of base, Lewis acid, and solvent can significantly influence the diastereoselectivity of the reaction.[16][17][18][19]
Illustrative Protocol 2: Synthesis of a Heterocycle from a Chlorinated Aldehyde
This protocol outlines a general approach to the synthesis of a substituted pyrrole (B145914) from a chlorinated aldehyde.
Materials:
-
Chlorinated aldehyde (e.g., this compound) (1.0 equiv)
-
Amine (e.g., aniline) (1.0 equiv)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 equiv)
-
Base (e.g., piperidine, Et₃N)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the chlorinated aldehyde, amine, and β-ketoester in the chosen solvent.
-
Add a catalytic amount of the base.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Toxicity and Safety Considerations
Visualizing Reaction Pathways and Workflows
To better understand the utility of this compound, the following diagrams illustrate its general reactivity and a conceptual experimental workflow.
Caption: Reactivity comparison of this compound.
Caption: Workflow for a diastereoselective aldol reaction.
Conclusion
This compound stands out as a promising reagent for organic synthesis due to the unique electronic effects imparted by its vicinal dichlorination. Its enhanced electrophilicity and the potential for high stereocontrol in key reactions make it an attractive alternative to other chlorinated aldehydes for the synthesis of complex molecules in drug discovery and development. While direct comparative experimental data is not abundant, the principles of physical organic chemistry suggest that this compound can offer significant advantages in terms of reactivity and selectivity. Further research into the reaction scope and applications of this versatile building block is warranted.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 55775-41-2 [chemicalbook.com]
- 3. This compound | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 55775-41-2 [m.chemicalbook.com]
- 5. Cas 55775-41-2,this compound | lookchem [lookchem.com]
- 6. The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Per… [ouci.dntb.gov.ua]
- 7. citedrive.com [citedrive.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective organocatalytic electrochemical α-chlorination of aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Collection - Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 16. Chlorination Aldol :: The Britton group [brittonsfu.com]
- 17. A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. scispace.com [scispace.com]
- 20. Biodegradation of chlorinated aliphatic compounds (Chapter 9) - Bioremediation [resolve.cambridge.org]
- 21. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nucleophilic Additions to 2,3-Dichlorobutanal: A Comparative Guide to Regiochemical Outcomes
For researchers, scientists, and drug development professionals, understanding the regiochemical control in reactions involving halogenated carbonyl compounds is paramount for the rational design of synthetic pathways. This guide provides a comparative analysis of nucleophilic addition reactions with 2,3-dichlorobutanal, offering insights into the factors governing regioselectivity. Due to the limited availability of direct comparative studies on this compound in peer-reviewed literature, this guide draws upon established principles of organic chemistry and analogous reactions to provide a predictive framework, supplemented with detailed hypothetical experimental protocols and data analysis techniques.
The presence of two chlorine atoms at the α and β positions of butanal significantly influences the electrophilicity of the carbonyl carbon and the adjacent carbons, making the regiochemical outcome of nucleophilic attacks a subject of considerable interest. The interplay of steric hindrance and electronic effects dictates whether a nucleophile will preferentially attack the carbonyl carbon (1,2-addition) or if other reactions, such as elimination or substitution, might occur.
Comparison of Nucleophilic Addition Reactions
The regioselectivity of nucleophilic additions to this compound is highly dependent on the nature of the nucleophile. "Hard" nucleophiles, such as those found in Grignard reagents and organolithium compounds, are generally expected to favor direct attack at the electrophilic carbonyl carbon. In contrast, "softer" nucleophiles might exhibit different reactivity patterns.
| Nucleophile/Reagent | Expected Major Product Type | Predicted Regioselectivity | Key Considerations |
| Grignard Reagents (e.g., CH₃MgBr) | Secondary Alcohol | High for 1,2-addition | The strong ionic character of the C-Mg bond leads to a highly reactive carbanion that readily attacks the carbonyl carbon. |
| Organolithium Reagents (e.g., n-BuLi) | Secondary Alcohol | High for 1,2-addition | Similar to Grignard reagents, organolithium compounds are hard nucleophiles favoring direct carbonyl addition. |
| Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol | High for 1,2-addition (reduction) | The hydride ion acts as a nucleophile, reducing the aldehyde to the corresponding primary alcohol. |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | High for 1,2-addition (reduction) | A more powerful reducing agent than NaBH₄, it will also readily reduce the aldehyde to the primary alcohol. |
Note: The predictions in the table are based on general principles of organic reactivity. Experimental verification is crucial for confirming these outcomes.
Experimental Protocols
To empirically determine the regiochemistry of these reactions, the following detailed experimental protocols are proposed.
Protocol 1: Grignard Reaction with this compound
Objective: To synthesize and characterize the product of the reaction between this compound and methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide (1.1 eq) is added dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by flash column chromatography.
Protocol 2: Reduction of this compound with Sodium Borohydride
Objective: To synthesize and characterize the product of the reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride
-
Deionized water
-
1 M Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
This compound (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction is quenched by the addition of deionized water.
-
The pH of the solution is adjusted to ~7 with 1 M hydrochloric acid.
-
The mixture is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Confirming Regiochemistry: Spectroscopic Analysis
The definitive confirmation of the regiochemical outcome relies on a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the case of a 1,2-addition product, a new signal corresponding to the proton on the newly formed carbinol center (CH-OH) would be expected to appear. The multiplicity of this signal and its coupling to neighboring protons would provide crucial connectivity information.
-
¹³C NMR: The appearance of a new signal in the aliphatic region corresponding to the carbon of the new C-OH group and the shift of the carbonyl carbon signal to a higher field would confirm the 1,2-addition.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the product, ensuring the addition of the nucleophile and the retention of both chlorine atoms.
X-ray Crystallography:
-
For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and regiochemistry.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated.
2,3-Dichlorobutanal: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
2,3-Dichlorobutanal is a reactive organic compound with the chemical formula C₄H₆Cl₂O.[1] Its structure, featuring an aldehyde functional group and two chlorine atoms on adjacent carbons, makes it a potentially versatile building block in organic synthesis. This guide provides a comprehensive overview of its known and potential applications, offering a comparative analysis against other synthetic alternatives. Due to a lack of extensive peer-reviewed data on specific applications of this compound, this guide combines available information with theoretical applications based on its chemical properties, providing a framework for future research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and conducting experiments.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O | [1] |
| Molecular Weight | 140.99 g/mol | [2] |
| CAS Number | 55775-41-2 | [2] |
| Boiling Point | 189.51°C (estimate) | [1] |
| Density | 1.2666 g/cm³ (estimate) | [1] |
| Refractive Index | 1.4618 (estimate) | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been proposed, primarily involving the chlorination of butanal or its derivatives.[3]
-
Direct Chlorination of Butanal: This method involves the reaction of butanal with a chlorinating agent. Controlling the regioselectivity to obtain the 2,3-dichloro isomer is a key challenge.
-
From Crotonaldehyde: The addition of chlorine to the double bond of crotonaldehyde, followed by selective reduction of the resulting dichlorinated aldehyde, could potentially yield this compound.
A generalized workflow for the synthesis of this compound is depicted below.
Caption: General synthesis scheme for this compound.
Applications in Organic Synthesis
This compound is primarily recognized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is centered around the aldehyde group and the two chlorine atoms, which can participate in a variety of chemical transformations.
Intermediate in Agrochemical Synthesis
Hypothetical Application: Synthesis of a Substituted Pyrazole (B372694) Fungicide
The dichlorinated backbone of this compound could be utilized to construct heterocyclic systems, which are common scaffolds in fungicides. A plausible reaction involves the condensation of this compound with a hydrazine (B178648) derivative to form a dihydropyrazole, which can be further functionalized.
Comparison with an Alternative Route:
A common method for synthesizing similar pyrazole structures involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. The use of this compound offers a different disconnection approach, potentially allowing for novel substitution patterns.
| Feature | This compound Route (Hypothetical) | 1,3-Dicarbonyl Route (Established) |
| Starting Materials | This compound, Hydrazine derivative | 1,3-Dicarbonyl compound, Hydrazine derivative |
| Key Transformation | Condensation and cyclization | Knorr pyrazole synthesis |
| Potential Advantages | Access to unique substitution patterns due to the chlorine atoms. | Well-established, high-yielding reactions. |
| Potential Disadvantages | Lack of established protocols and potential for side reactions due to the reactive chlorine atoms. | Limited diversity in substitution patterns based on commercially available dicarbonyls. |
Experimental Protocol (Hypothetical): Synthesis of a Dichlorinated Pyrazoline
-
To a solution of this compound (1.0 eq) in ethanol (B145695), add a solution of phenylhydrazine (B124118) (1.0 eq) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1-phenyl-4,5-dichloro-4,5-dihydro-1H-pyrazole derivative.
Caption: Hypothetical workflow for pyrazoline synthesis.
Precursor in Pharmaceutical Synthesis
The aldehyde functionality and the presence of two chiral centers in this compound make it an interesting, albeit under explored, starting material for the synthesis of complex pharmaceutical intermediates.[1]
Potential Application: Synthesis of Chiral Amino Alcohols
The aldehyde group can be a handle for chain extension and introduction of nitrogen-containing functional groups. The chlorine atoms can be displaced by nucleophiles or be involved in further transformations.
Comparison with an Alternative Route:
Chiral amino alcohols are often synthesized from α-amino acids or through asymmetric aminohydroxylation of alkenes. Using this compound would provide a different synthetic strategy.
| Feature | This compound Route (Potential) | Asymmetric Aminohydroxylation (Established) |
| Starting Materials | This compound | Alkene |
| Key Transformation | Nucleophilic addition to aldehyde, nucleophilic substitution of chlorides | Sharpless Asymmetric Aminohydroxylation |
| Potential Advantages | Diastereoselective synthesis possible by controlling the stereochemistry of the starting material. | High enantioselectivity and well-established methodology. |
| Potential Disadvantages | Limited availability of enantiomerically pure this compound. Potential for elimination side reactions. | Requires the use of osmium tetroxide, which is highly toxic. |
Experimental Protocol (Conceptual): Synthesis of a Dichlorinated Amino Alcohol
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a solution of a chiral amine (1.1 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297) and dry the organic layer over anhydrous sodium sulfate.
-
Purify by flash chromatography to obtain the desired dichlorinated amino alcohol.
Caption: Conceptual workflow for amino alcohol synthesis.
Conclusion
This compound is a chemical intermediate with potential applications in the agrochemical and pharmaceutical industries. Its bifunctional nature, possessing both an aldehyde and two reactive chlorine atoms, opens avenues for the synthesis of diverse molecular architectures. However, the lack of detailed and comparative studies in the scientific literature is a significant barrier to its widespread adoption.
This guide highlights the need for further research to explore the synthetic utility of this compound. The development of robust and stereoselective synthetic protocols, along with a thorough comparison to existing methodologies, will be crucial in defining its role as a valuable building block in modern organic synthesis. Researchers are encouraged to investigate its reactivity and explore its potential in the discovery of new bioactive molecules.
References
Unraveling the Reaction Mechanisms of 2,3-Dichlorobutanal: A Comparative Guide Based on Computational and Experimental Studies
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of halogenated aldehydes like 2,3-dichlorobutanal is crucial for predicting product formation, optimizing reaction conditions, and developing novel synthetic pathways. While direct computational studies on this compound are limited, this guide provides a comparative analysis of its potential reaction mechanisms by drawing parallels with computational studies on related substituted aldehydes and experimental data on the reactivity of chlorinated compounds.
This guide synthesizes findings from computational and experimental investigations to offer insights into the likely transformation pathways of this compound, including elimination and substitution reactions. By comparing theoretical calculations with experimental kinetic data, we aim to provide a comprehensive resource for researchers working with this and similar molecules.
Comparative Analysis of Reaction Pathways
Computational studies on substituted acetaldehydes reveal a competition between dehydration and HCl elimination pathways, influenced by the nature of the substituent groups.[1] Electron-donating groups tend to favor nitrile formation (via dehydration), while electron-withdrawing groups favor N-chloro-amide formation (via HCl elimination).[1] Given the presence of two chlorine atoms in this compound, which are electron-withdrawing, it is plausible that elimination reactions would be a significant pathway.
Experimental studies on the gas-phase reaction of atomic chlorine with various aldehydes provide valuable kinetic data that can be used to infer the reactivity of this compound.[2][3] The rate coefficients for these reactions highlight how the structure of the aldehyde influences its reactivity towards chlorine atoms.
The following table summarizes key quantitative data from these related studies to provide a basis for comparison.
| Reaction Type | Reactant | Product(s) | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Rate Coefficient (cm³/molecule·s) |
| HCl Elimination | 1-chloroamino alcohol | (N-chloro)amide | Quantum Chemical Calculations | - | - | - |
| Dehydration | 1-chloroamino alcohol | Nitrile | Quantum Chemical Calculations | - | - | - |
| Cl Atom Reaction | trans-2-pentenal | - | Relative Rate Method | - | - | (1.31±0.19)×10⁻¹⁰ |
| Cl Atom Reaction | n-pentanal | - | Relative Rate Method | - | - | (2.56±0.27)×10⁻¹⁰ |
| Cl Atom Reaction | trans-2-hexenal | - | Relative Rate Method | - | - | (1.92±0.22)×10⁻¹⁰ |
| Cl Atom Reaction | n-hexanal | - | Relative Rate Method | - | - | (2.88±0.37)×10⁻¹⁰ |
| Cl Atom Reaction | trans-2-heptenal | - | Relative Rate Method | - | - | (2.40±0.29)×10⁻¹⁰ |
| Cl Atom Reaction | n-heptanal | - | Relative Rate Method | - | - | (3.00±0.34)×10⁻¹⁰ |
Potential Reaction Pathways for this compound
Based on the available data for related compounds, several reaction pathways can be postulated for this compound. The following diagrams illustrate these potential mechanisms.
Caption: Potential reaction pathways for this compound.
Experimental and Computational Methodologies
A robust comparison requires a clear understanding of the methodologies employed in the cited studies.
Computational Protocols
The computational study on substituted acetaldehydes utilized quantum chemical calculations to investigate the transformation pathways.[1] While the specific level of theory and basis set are not detailed in the abstract, such studies typically involve methods like Density Functional Theory (DFT) to optimize geometries of reactants, transition states, and products, and to calculate their corresponding energies.
A typical computational workflow for reaction mechanism studies is outlined below:
Caption: A general workflow for computational reaction mechanism studies.
Experimental Protocols
The kinetic study of the gas-phase reaction of atomic chlorine with aldehydes employed a relative rate method.[2][3] In this technique, the decay of the aldehyde of interest is measured relative to a reference compound for which the rate constant of its reaction with chlorine atoms is well-known.
The key steps in a typical relative rate experimental setup are:
-
Mixture Preparation: A mixture containing the aldehyde, a reference compound, a chlorine atom precursor (e.g., Cl₂), and a bath gas (like N₂ or air) is prepared in a reaction chamber.
-
Reaction Initiation: Chlorine atoms are generated, typically by photolysis of the precursor using a UV light source.
-
Concentration Monitoring: The concentrations of the aldehyde and the reference compound are monitored over time, usually by gas chromatography (GC) or mass spectrometry (MS).
-
Data Analysis: The relative rate constant is determined from the integrated rate law, which relates the change in concentrations of the aldehyde and the reference compound to their respective rate constants.
Caption: Workflow for a relative rate experimental study.
Conclusion
While direct computational investigations into the reaction mechanisms of this compound are not yet prevalent in the literature, a comparative approach leveraging studies on analogous compounds provides valuable predictive insights. The analysis of substituted acetaldehydes suggests that elimination reactions are likely to be significant for this compound due to the electron-withdrawing nature of the chlorine atoms.[1] Furthermore, experimental kinetic data for the reactions of other aldehydes with chlorine atoms offer a benchmark for its potential reactivity.[2][3] Future computational studies are needed to provide a more definitive understanding of the specific reaction barriers and product distributions for this compound, which will be invaluable for its application in chemical synthesis and drug development.
References
- 1. Transformation mechanisms of acetaldehyde and its substituted aldehydes into the corresponding nitriles and (N-chloro)amides during chloramination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACP - Kinetic study of the gas-phase reaction of atomic chlorine with a series of aldehydes [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of 2,3-Dichlorobutanal: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate analytical characterization of reactive intermediates like 2,3-Dichlorobutanal is paramount. This guide provides a comprehensive cross-reference of available data for this compound with public databases and compares it with viable analytical alternatives. Due to a scarcity of publicly available experimental spectral data for this compound, this guide leverages data from structurally similar compounds to provide a robust analytical framework.
This compound, a halogenated aldehyde, presents unique analytical challenges due to its reactivity.[1] As an intermediate in chemical synthesis, particularly in the pharmaceutical and agrochemical industries, its precise quantification and characterization are critical.[1] This guide offers a comparative analysis of its known properties against those of its isomers and related chlorinated compounds, for which more extensive analytical data is available.
Comparative Analysis of Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related compounds is presented below. These properties are essential for developing appropriate analytical methodologies, such as gas or liquid chromatography.
| Property | This compound | 2,2-Dichlorobutanal (B8715161) | 2,3-Dichlorobutane (B1630595) | Chlorobutanol |
| CAS Number | 55775-41-2[2] | 23454-01-5[3] | 7581-97-7[4] | 57-15-8[] |
| Molecular Formula | C₄H₆Cl₂O[2] | C₄H₆Cl₂O[3] | C₄H₈Cl₂[4] | C₄H₇Cl₃O[] |
| Molecular Weight ( g/mol ) | 140.99[2] | 140.99[3] | 127.012[4] | 177.46[] |
| Boiling Point (°C) | 189.51 (estimate)[1] | Not available | 118-120 | 167[] |
| Density (g/cm³) | 1.2666 (estimate)[1] | Not available | Not available | 1.404 (estimate)[] |
| Refractive Index | 1.4618 (estimate)[1] | Not available | Not available | 1.491 (estimate)[] |
Analytical Methodologies and Experimental Protocols
The analysis of short-chain halogenated aldehydes like this compound typically employs chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For halogenated compounds, GC coupled with a mass spectrometer or a halogen-specific detector (XSD) provides high selectivity and sensitivity.[6][7]
Experimental Protocol: GC-MS Analysis of Halogenated Aldehydes
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of halogenated organic compounds.
-
Injector: Split/splitless injector, with an injection volume of 1-2 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for quantification of target analytes.
-
Sample Preparation: Samples can be dissolved in a suitable organic solvent (e.g., dichloromethane, hexane) and injected directly. For trace analysis in complex matrices, a prior extraction step (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For less volatile or thermally labile aldehydes, HPLC is a suitable alternative. Since many aldehydes lack a strong chromophore for UV detection, a derivatization step is often employed to enhance their detectability. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form brightly colored hydrazones that can be readily detected by a UV-Vis detector.[8][9]
Experimental Protocol: HPLC-UV Analysis of Aldehydes (via DNPH Derivatization)
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed for the separation of the DNPH derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 360-365 nm.
-
Sample Preparation (Derivatization):
-
The sample containing the aldehyde is mixed with a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., acetonitrile with a small amount of phosphoric acid).
-
The reaction mixture is incubated at a controlled temperature (e.g., 40-60°C) for a specific time to ensure complete derivatization.
-
The resulting solution containing the aldehyde-DNPH derivatives is then injected into the HPLC system.
-
Comparative Spectral Data
Table of Available Spectral Data for Related Compounds:
| Compound | Available Spectral Data | Database/Source |
| 2,2-Dichlorobutanal | GC-MS, Vapor Phase IR | PubChem[3] |
| 2,3-Dichlorobutane | Mass Spectrum (EI), IR Spectrum, 1H NMR | NIST WebBook, ChemicalBook[4][10][11] |
| Chlorobutanol | Certificate of Analysis with analytical data | AbMole BioScience[12] |
The mass spectrum of 2,3-dichlorobutane shows characteristic isotopic patterns for chlorine-containing fragments, which would also be expected for this compound.[4] The IR spectrum of 2,2-dichlorobutanal would show a characteristic C=O stretching vibration for the aldehyde group, typically in the region of 1720-1740 cm⁻¹.[3] The presence of C-Cl bonds would be indicated by absorptions in the fingerprint region (below 800 cm⁻¹).
Visualizing the Analytical Workflow
To aid in understanding the process of cross-referencing and analyzing this compound, the following diagrams illustrate the key workflows.
References
- 1. Cas 55775-41-2,this compound | lookchem [lookchem.com]
- 2. This compound | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dichlorobutanal | C4H6Cl2O | CID 11275051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butane, 2,3-dichloro- [webbook.nist.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Butane, 2,3-dichloro- [webbook.nist.gov]
- 11. 2,3-Dichlorobutane(7581-97-7) 1H NMR [m.chemicalbook.com]
- 12. abmole.com [abmole.com]
Safety Operating Guide
Proper Disposal of 2,3-Dichlorobutanal: A Guide for Laboratory Professionals
Effective management of 2,3-Dichlorobutanal waste is critical for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a toxic and irritating chlorinated aldehyde that requires careful handling throughout its lifecycle, including disposal.[1] As a halogenated organic compound, it must be treated as hazardous waste and segregated from other waste streams to ensure safe and compliant disposal. Improper disposal can lead to environmental contamination and may incur significant regulatory penalties.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of this compound, including transfers to waste containers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small, manageable spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the liquid.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, leak-proof container.
-
Label the container as "Spill Debris" containing this compound and dispose of it as hazardous waste.
-
Decontaminate the spill area with soap and water.
Waste Segregation and Collection
Proper segregation of this compound waste is the most critical step in the disposal process.
-
Designated Waste Stream: this compound must be collected as halogenated organic waste .
-
Avoid Mixing:
-
Do not mix with non-halogenated organic solvents. This is because non-halogenated waste can often be recycled as fuel, a process unsuitable for chlorinated compounds which can form highly toxic dioxins upon combustion. Mixing increases disposal costs and environmental risk.
-
Do not mix with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.
-
Avoid mixing with incompatible materials like strong oxidizing agents and strong bases.
-
Step-by-Step Disposal Procedure
-
Container Selection:
-
Obtain a designated and compatible waste container from your institution's EHS department, typically a carboy labeled for halogenated organic waste.
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.
-
Avoid metal containers , as halogenated solvents can degrade to form corrosive acids.
-
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.
-
Clearly write all required information on the tag, including:
-
Generator's Name and Location (Building/Room Number)
-
Accumulation Start Date
-
Contents: List "this compound" and any other chemical constituents with their approximate percentages.
-
Hazards: Indicate relevant hazards (e.g., Toxic, Flammable).
-
-
-
Waste Accumulation:
-
Conduct all waste transfers inside a certified chemical fume hood.
-
Keep the waste container securely closed at all times, except when adding waste, to prevent the release of volatile vapors.
-
Do not overfill the container. Leave at least 10% headspace to allow for thermal expansion.
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
The container must be stored in secondary containment (e.g., a large, chemically resistant tub) to contain potential leaks.
-
-
Requesting Disposal:
-
When the waste container is approximately 90% full, request a waste pickup from your institution's EHS department or designated hazardous waste management provider.
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.
-
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 55775-41-2 |
| Molecular Formula | C₄H₆Cl₂O |
| Molecular Weight | 141.0 g/mol |
| Boiling Point | ~189.5 °C (rough estimate) |
| Flash Point | 60.8 °C |
| Density | 1.267 g/cm³ |
| Vapor Pressure | 1.86 mmHg at 25°C |
Data sourced from various chemical databases.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound waste. Users should refer to their specific experimental methodologies and conduct a thorough hazard analysis before beginning work. The disposal plan outlined above should be integrated into the experimental protocol's safety section.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 2,3-Dichlorobutanal
Essential Safety and Handling Guide for 2,3-Dichlorobutanal
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Chemical Profile:
This compound (CAS No. 55775-41-2) is a colorless liquid with a pungent odor.[1] It is recognized as a toxic chemical that can cause irritation to the skin, eyes, and respiratory system.[1] Due to its hazardous nature, careful handling and storage are required.[1]
| Property | Value | Source |
| Molecular Formula | C4H6Cl2O | [1][2][3] |
| Molecular Weight | 141 g/mol | [1] |
| Boiling Point | 189.51°C (rough estimate) | [1] |
| Flash Point | 60.8°C | [1] |
| Density | 1.2666 g/cm³ | [1] |
| Vapor Pressure | 1.86 mmHg at 25°C | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the mandatory PPE for handling this chemical, based on guidelines for similar chlorinated aldehydes.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[4] | To protect against splashes and vapors that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile, PVC).[4][5] Gloves must be inspected before use and disposed of properly after. | To prevent skin contact which can cause irritation.[4] |
| Body Protection | Impervious clothing, such as a lab coat or overalls, and a P.V.C. apron.[4] | To protect the skin from accidental splashes or spills.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is necessary.[4] | To prevent inhalation of vapors which may cause respiratory irritation.[4] |
Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
2.1. Pre-Operational Checks:
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly.
-
Inspect PPE: Check all personal protective equipment for any damage or defects.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and operational.
2.2. Handling Procedure:
-
Don all required PPE before entering the designated handling area.
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Use compatible and clearly labeled containers for transport and use.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |
| Spill | Evacuate the area and restrict access. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4] Ventilate the area and decontaminate the spill site.[4] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Unused Chemical: Dispose of as hazardous chemical waste. Do not pour down the drain.[9]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[4][9]
4.2. Disposal Procedure:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[9]
-
The container must be compatible with the chemical.
-
Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials.[9]
-
Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Cas 55775-41-2,this compound | lookchem [lookchem.com]
- 2. This compound | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
